Calcium butyrate hydrate
Description
Foundational Role of Butyrate (B1204436) as a Microbial Metabolite in Biological Systems
Butyrate is a short-chain fatty acid (SCFA) that plays a pivotal role in gastrointestinal health and systemic biological processes. nih.govnih.gov It is primarily produced in the colon by the microbial fermentation of dietary fibers that are indigestible by human enzymes, such as resistant starch. nih.govclevelandclinic.org Key butyrate-producing bacteria in the gut belong to the phylum Firmicutes, including species from genera like Faecalibacterium and Eubacterium. mdpi.com
Functionally, butyrate serves as the principal energy source for colonocytes, the epithelial cells lining the colon, meeting approximately 70-90% of their energy requirements. clevelandclinic.orgwbcil.com This energy provision is crucial for maintaining the integrity and function of the intestinal barrier. clevelandclinic.org A healthy gut barrier is essential for preventing harmful substances like toxins and pathogenic bacteria from entering the bloodstream. clevelandclinic.org
Beyond its role as an energy substrate, butyrate exhibits significant activity as a histone deacetylase (HDAC) inhibitor. nih.govnih.gov By inhibiting HDAC enzymes, butyrate can modulate gene expression, which leads to a variety of cellular responses, including the suppression of inflammation, control of cell proliferation, and induction of apoptosis (programmed cell death) in cancer cells. nih.govnih.govplos.org This mechanism is a cornerstone of butyrate's anti-inflammatory and anti-cancer properties investigated in numerous research studies. plos.orgmdpi.com Research has shown that by inhibiting HDACs, butyrate can influence the expression of about 2% of mammalian genes, demonstrating its potent regulatory capacity. nih.gov These multifaceted functions underscore butyrate's importance as a key signaling molecule in the complex interplay between diet, gut microbiota, and host health. nih.gov
Significance of Calcium Butyrate Hydrate (B1144303) in Contemporary Scientific Inquiry
In academic and clinical research, while butyrate's effects are often studied using its sodium salt, the calcium salt form, specifically calcium butyrate hydrate, has garnered distinct interest for its unique properties and applications. fxmed.co.nzbodybio.co.uk The selection of a specific salt form can influence the compound's physical characteristics and its behavior in biological systems.
One of the key distinguishing features of calcium butyrate is its lower solubility compared to sodium butyrate. mdpi.comresearchgate.net This property is hypothesized to allow for a more gradual or sustained release of butyrate as it transits through the lower gastrointestinal tract. researchgate.net This characteristic is particularly relevant in animal nutrition research, where encapsulated calcium butyrate is used as a feed additive. nih.govkemin.com Studies in Holstein calves, weaned piglets, and laying hens have explored the use of coated calcium butyrate to improve gut morphology, enhance growth performance, and positively influence physiological parameters. nih.govnih.govanimbiosci.org For instance, research in post-peak laying hens showed that dietary fermented calcium butyrate supplementation improved ovarian function and tibia quality, which may be linked to enhanced intestinal integrity and decreased inflammation-mediated bone resorption. nih.gov
In clinical research, a preparation containing calcium butyrate, along with probiotics and prebiotics, was found to be effective as an add-on therapy for maintaining remission in patients with ulcerative colitis. nih.gov A prospective observational study noted that patients receiving the calcium butyrate-based formulation in addition to standard therapy had a significantly higher rate of therapeutic success and showed improvement in subjective symptoms and inflammatory markers compared to those on standard therapy alone. nih.gov Furthermore, in a study on metabolic dysfunction-associated steatotic liver disease, while neither sodium nor calcium butyrate significantly affected liver steatosis, calcium butyrate was observed to significantly decrease levels of fecal calprotectin, an inflammatory marker. mdpi.com These findings highlight the specific areas of scientific inquiry where this compound is being investigated as a tool to deliver the beneficial effects of butyrate.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | calcium;butanoate;hydrate | nih.gov |
| Molecular Formula | C₈H₁₆CaO₅ | nih.gov |
| Molecular Weight | 232.29 g/mol | nih.gov |
| InChIKey | RPNLJQCXWURUPO-UHFFFAOYSA-L | nih.govsigmaaldrich.com |
| Physical Form | Solid | sigmaaldrich.com |
| CAS Number | 99283-81-5 | nih.govsigmaaldrich.com |
Table 2: Summary of Selected Research Findings
| Research Area | Subject | Key Finding | Compound Form | Source |
| Gut Health | Ulcerative Colitis Patients | Add-on therapy with a calcium butyrate-based formula helped maintain remission and reduce inflammatory markers. | Calcium Butyrate | nih.gov |
| Animal Nutrition | Post-peak Laying Hens | Fermented calcium butyrate improved ovarian function and tibia quality, linked to better gut integrity. | Fermented Calcium Butyrate | nih.gov |
| Animal Nutrition | Holstein Calves | Coated calcium butyrate supplementation improved growth performance and gut morphometric parameters. | Coated Calcium Butyrate | nih.gov |
| Liver Disease | MASLD Patients | Calcium butyrate significantly decreased fecal calprotectin levels, an indicator of gut inflammation. | Calcium Butyrate | mdpi.com |
| Gene Regulation | Cultured Mammalian Cells | Butyrate acts as a histone deacetylase (HDAC) inhibitor, leading to histone hyperacetylation and altered gene expression. | Sodium Butyrate | nih.gov |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C8H16CaO5 |
|---|---|
Molecular Weight |
232.29 g/mol |
IUPAC Name |
calcium;butanoate;hydrate |
InChI |
InChI=1S/2C4H8O2.Ca.H2O/c2*1-2-3-4(5)6;;/h2*2-3H2,1H3,(H,5,6);;1H2/q;;+2;/p-2 |
InChI Key |
RPNLJQCXWURUPO-UHFFFAOYSA-L |
Canonical SMILES |
CCCC(=O)[O-].CCCC(=O)[O-].O.[Ca+2] |
Origin of Product |
United States |
Chemical Synthesis and Structural Characterization of Calcium Butyrate Hydrate
Methodologies for Chemical Synthesis
The production of calcium butyrate (B1204436) hydrate (B1144303) can be approached through various synthetic routes, ranging from direct laboratory-scale reactions to more complex industrial fermentation processes. The chosen methodology often depends on the desired purity, scale of production, and economic feasibility.
In a laboratory setting, calcium salts of carboxylic acids, including calcium butyrate, can be synthesized through a direct neutralization reaction. researchgate.net A common and straightforward method involves the reaction of a carboxylic acid with a calcium base.
Specifically, calcium butyrate hydrate has been synthesized by mixing liquid butyric acid with calcium hydroxide (B78521) (Ca(OH)₂) in a mortar. researchgate.netcambridge.org This acid-base reaction yields the calcium salt and water. Subsequent thermogravimetric analysis of the products confirms the formation of a monohydrate, indicating that one water molecule is incorporated into the crystal structure for each unit of calcium butyrate. researchgate.netcambridge.org
For larger, industrial-scale production, fermentation processes are often employed to generate crude calcium butyrate. google.comexsyncorp.com One established method begins with a molasses slop, to which a substance containing fermentable sugar is added. google.com
The process involves several key stages:
Alcoholic Fermentation: The mixture undergoes alcoholic fermentation using yeast. google.com
Inhibition and Butyric Acid Fermentation: The yeast fermentation is subsequently inhibited by altering the acid content and temperature of the mixture. This creates suitable conditions for fermentation by butyric acid bacteria, which convert the available substrates into butyric acid. google.com
Neutralization and Separation: The butyric acid produced is then neutralized. Calcium carbonate is introduced into the fermented liquid to form calcium butyrate. google.comexsyncorp.com The resulting mass is then treated to separate the crude calcium butyrate. google.com
Advanced Structural Elucidation Techniques
The precise three-dimensional arrangement of atoms and molecules within the crystalline structure of this compound has been determined using advanced analytical techniques, primarily X-ray diffraction.
X-ray diffraction (XRD) is a powerful technique for characterizing the crystalline structure of materials. frontiersin.org Experimental XRD studies on synthesized calcium butyrate monohydrate have provided detailed information about its crystal system, space group, and unit cell dimensions. researchgate.netcambridge.org
XRD analysis has revealed that this compound crystallizes in a monoclinic cell system. researchgate.netcambridge.org The symmetry of this crystal is described by the P21/a space group. researchgate.netcambridge.org The specific lattice parameters for this compound have been determined with high precision. researchgate.netcambridge.org
The unit cell parameters are:
a = 2.96684(8) nm
b = 0.68074(2) nm
c = 0.58929(2) nm
β = 95.442(3)°
These parameters define the dimensions and angle of the fundamental repeating unit of the crystal. The calculated density from these XRD results, assuming four chemical formulas per unit cell, aligns well with experimentally measured density values. researchgate.netcambridge.org
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/a |
| a | 2.96684(8) nm |
| b | 0.68074(2) nm |
| c | 0.58929(2) nm |
| β | 95.442(3)° |
Further analysis of the crystallographic data for a series of calcium carboxylate hydrates (propionate, butyrate, valerate, and caproate) provides insight into the structural organization. researchgate.netcambridge.org It was observed that as the number of carbon atoms in the aliphatic chain of the carboxylic acid increases, the unit cell parameter 'a' also grows significantly. researchgate.netcambridge.org In contrast, the 'b' and 'c' parameters remain nearly constant across this series of compounds. researchgate.netcambridge.org
This anisotropic expansion of the unit cell is a strong indication of a stacking layer character within the crystal structure. researchgate.netcambridge.org This suggests that the molecules are arranged in layers, and the increasing length of the aliphatic chain primarily affects the spacing between these layers, a structural feature that has also been proposed for calcium stearate (B1226849) monohydrate. researchgate.netcambridge.org
Thermogravimetric Analysis for Hydration State Determination
Thermogravimetric analysis (TGA) is a crucial technique for determining the hydration state of compounds like this compound. By measuring the change in mass of a sample as it is heated at a controlled rate, TGA can identify the temperature at which water molecules are lost.
In the case of synthesized calcium butyrate, TGA reveals a distinct weight loss at approximately 100°C. nih.gov This thermal event is attributed to the dehydration of the compound, where the water of crystallization is released. The analysis of the weight loss percentage at this temperature allows for the confirmation of the compound as a monohydrate, meaning that one molecule of water is associated with each formula unit of calcium butyrate. nih.gov
Interactive Data Table: Thermogravimetric Analysis of Calcium Butyrate Monohydrate
| Thermal Event | Temperature Range (°C) | Weight Loss (%) (Theoretical for Monohydrate) | Observation |
| Dehydration | ~100 | 7.75% | Loss of one water molecule |
Note: The theoretical weight loss is calculated based on the molar masses of water and calcium butyrate monohydrate.
Molecular Interactions and Complex Formation
The structure and stability of this compound are governed by a network of molecular interactions. As a salt, the primary interaction is the ionic bond between the positively charged calcium ion (Ca²⁺) and the negatively charged carboxylate groups (-COO⁻) of the two butyrate anions.
Research based on X-ray diffraction (XRD) data for calcium butyrate monohydrate has determined its crystal structure to be monoclinic with the space group P2₁/a. nih.gov The arrangement of the molecules in the crystal lattice is described as a stacked layer structure. nih.gov This layered arrangement is influenced by the interactions between the aliphatic chains of the butyrate molecules.
Interactive Data Table: Crystallographic Data for Calcium Butyrate Monohydrate nih.gov
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/a |
| a (nm) | 2.96684 |
| b (nm) | 0.68074 |
| c (nm) | 0.58929 |
| β (°) | 95.442 |
The specific coordination environment of the calcium ion involves interactions with the oxygen atoms of the carboxylate groups of the butyrate anions and the oxygen atom of the water molecule. This coordination geometry is a key factor in the formation of the stable crystalline hydrate.
Biological Production and Metabolic Pathways of Butyrate Relevant to Calcium Butyrate Hydrate
Host Metabolism of Butyrate (B1204436)
Once produced by the gut microbiota, butyrate is rapidly absorbed and utilized by the host, playing a critical role in the energy homeostasis of the colon.
Butyrate is the preferred and primary energy source for colonocytes, the epithelial cells lining the colon. psu.edunih.gov It is estimated to provide approximately 70-80% of their total energy requirements. mdpi.comnih.gov While other cells in the body primarily use glucose for energy, colonocytes have a unique metabolic adaptation to utilize butyrate efficiently. nih.gov The absorption of butyrate from the colonic lumen is a carrier-mediated process. nih.gov This efficient utilization of butyrate by healthy, differentiated colonocytes is crucial for maintaining colonic health. nih.gov In contrast, cancerous colon cells often exhibit a reduced capacity to oxidize butyrate, a phenomenon that is linked to their altered metabolism. oncotarget.com
The energy extraction from butyrate occurs within the mitochondria of colonocytes through the process of β-oxidation. nih.govnih.gov
Upon entering the colonocyte and then the mitochondrial matrix, butyrate is activated to its CoA ester, butyryl-CoA. oncotarget.com The first step in its oxidation is catalyzed by the enzyme short-chain acyl-CoA dehydrogenase (SCAD). oncotarget.com Through β-oxidation, butyryl-CoA is broken down into two molecules of acetyl-CoA. nih.govnih.gov
These acetyl-CoA molecules then enter the Krebs cycle (also known as the tricarboxylic acid or TCA cycle). nih.govnih.gov Within the Krebs cycle, acetyl-CoA is further oxidized, leading to the production of reducing equivalents, namely NADH and FADH₂. nih.gov These high-energy molecules then donate their electrons to the electron transport chain , located on the inner mitochondrial membrane. nih.govnih.gov The flow of electrons through the transport chain drives the process of oxidative phosphorylation, which ultimately results in the production of a large amount of ATP, the main energy currency of the cell. nih.govnih.gov Carbon dioxide and water are byproducts of this metabolic process. nih.govoregonstate.education The entire pathway ensures a steady supply of energy to the colonocytes, which is essential for their various functions, including maintaining the intestinal barrier. bmj.com
Systemic Metabolic Integration of Butyrate (e.g., Hepatic Metabolism, Glucose Homeostasis)
While a significant portion of butyrate produced in the colon is utilized locally by colonocytes, the remainder enters the portal circulation, reaching the liver and then the systemic circulation, where it exerts pleiotropic effects on various metabolic processes. frontiersin.orgfrontiersin.org The liver is the primary organ for clearing portal blood butyrate, but systemic tissues are also exposed to this short-chain fatty acid (SCFA), allowing it to act as a signaling molecule and metabolic regulator in distant organs. frontiersin.orgmdpi.com Butyrate's systemic integration is particularly evident in its influence on hepatic metabolism and the maintenance of glucose homeostasis. mdpi.comdiabetesjournals.org
Hepatic Metabolism of Butyrate
The liver plays a central role in metabolizing the butyrate that escapes the gut. frontiersin.org In the liver, butyrate can serve as an energy substrate and influence key metabolic pathways, including gluconeogenesis and lipid metabolism. nih.govnih.gov
Studies in mouse primary hepatocytes have shown that butyrate can stimulate hepatic gluconeogenesis, the process of generating glucose from non-carbohydrate substrates. nih.govnih.gov This effect is mediated, in part, by butyrate acting as a substrate for the process and by activating the cAMP/CREB signaling pathway, which upregulates the expression of crucial gluconeogenic genes. nih.govnih.gov Interestingly, this contrasts with the effects of other histone deacetylase (HDAC) inhibitors, suggesting a unique mechanism for butyrate. nih.gov In late-pregnant sows, targeting gut microbiota to increase butyrate production was found to improve hepatic gluconeogenesis through a cAMP-PKA-GCN5 pathway, highlighting its importance in maintaining glucose levels during specific physiological states. rsc.orgrsc.org
Furthermore, butyrate has demonstrated significant effects on hepatic lipid metabolism. In animal models of non-alcoholic fatty liver disease (NAFLD), butyrate supplementation has been shown to inhibit hepatic steatosis (fatty liver). nih.gov The proposed mechanism involves the activation of the Liver Kinase B1 (LKB1) and AMP-activated protein kinase (AMPK) signaling pathway. nih.gov AMPK activation, in turn, can suppress lipogenesis and promote fatty acid oxidation, helping to reduce lipid accumulation in the liver. mdpi.com
Regulation of Glucose Homeostasis
Butyrate's influence extends beyond the liver to play a significant role in systemic glucose homeostasis and insulin (B600854) sensitivity. nih.govscienceopen.com A substantial body of evidence from animal studies indicates that butyrate can improve glycemic control. mdpi.comnih.gov
In mice fed a high-fat diet, dietary supplementation with butyrate was found to prevent the development of insulin resistance. nih.govresearchgate.net This was evidenced by lower fasting glucose and insulin levels, and improved responses in insulin tolerance tests. nih.gov The mechanisms are multifaceted, involving the promotion of energy expenditure, induction of mitochondrial function, and enhancement of fatty acid oxidation in tissues like skeletal muscle and brown adipose tissue. scienceopen.comnih.gov
Butyrate's effects on glucose regulation are also linked to its function as a signaling molecule, particularly through G-protein coupled receptors (GPCRs) like FFAR2 and FFAR3, and as an HDAC inhibitor. frontiersin.orgfrontiersin.org By inhibiting HDACs in muscle and liver cells, butyrate can alter gene expression, leading to improved insulin signaling and reduced gluconeogenesis. frontiersin.org Moreover, butyrate can stimulate the release of gut hormones such as glucagon-like peptide-1 (GLP-1), which promotes post-prandial insulin secretion. frontiersin.orgfrontiersin.org
The following tables summarize key research findings on the systemic metabolic effects of butyrate.
Table 1: Effects of Butyrate on Hepatic Metabolism
| Finding | Model System | Key Outcomes | Reference(s) |
| Stimulation of Gluconeogenesis | Mouse Primary Hepatocytes | Increased glucose production; Upregulated gluconeogenic gene expression via cAMP/CREB pathway. | nih.gov, nih.gov |
| Improvement of Hepatic Gluconeogenesis | Late Pregnant Sows | Increased colonic butyrate was positively correlated with serum glucose metabolism index; Butyrate acted via the cAMP-PKA-GCN5 pathway. | rsc.org, rsc.org |
| Inhibition of Hepatic Steatosis | High-Fat Diet-Induced NAFLD Mice | Attenuated hepatic steatosis; Improved lipid profile and liver function. | nih.gov |
| Regulation of Hepatic Lipogenesis | High-Fat Diet-Induced NAFLD Mice | Activated LKB1-AMPK-Insig signaling pathway, leading to reduced lipogenesis. | nih.gov |
| Improvement in Liver Glycogen (B147801) Metabolism | db/db Mice (T2DM model) | Increased liver glycogen storage; Upregulated glucose transporters (GLUT2, SGLT1). | acs.org |
Table 2: Effects of Butyrate on Systemic Glucose Homeostasis
| Finding | Model System | Key Outcomes | Reference(s) |
| Prevention of Insulin Resistance | High-Fat Diet-Fed Mice | Prevented increase in fasting glucose; Lowered fasting insulin; Improved insulin tolerance. | nih.gov, scienceopen.com |
| Increased Energy Expenditure | High-Fat Diet-Fed Mice | Enhanced adaptive thermogenesis and fatty acid oxidation; Increased mitochondrial function in muscle and brown fat. | nih.govnih.gov |
| Amelioration of Insulin Resistance | Palmitate-Treated Muscle Cells (in vitro) | Promoted hyperacetylation of insulin receptor substrate-1. | frontiersin.org |
| Improved Glycemic Control | db/db Mice (T2DM model) | Reduced plasma glucose and HbA1c; Attenuated dyslipidemia. | mdpi.com |
| Modulation of Insulin Homeostasis | Humans | The genus Coprococcus (a butyrate producer) was associated with higher insulin sensitivity and lower rates of dysglycemia. | diabetesjournals.org |
Cellular and Molecular Mechanisms of Butyrate Action
Epigenetic Regulation through Histone Deacetylase (HDAC) Inhibition
A key mechanism of butyrate's action is its ability to inhibit class I and II histone deacetylase (HDAC) enzymes. pnas.orgnih.gov HDACs remove acetyl groups from lysine (B10760008) residues on histone proteins, leading to a more condensed chromatin structure and transcriptional repression. nih.gov By inhibiting HDACs, butyrate (B1204436) promotes histone hyperacetylation, which relaxes the chromatin structure, making DNA more accessible to transcription factors and thereby modulating the expression of numerous genes. nih.govfao.org This epigenetic modification is central to butyrate's effects on cell proliferation, differentiation, and apoptosis. mdpi.com
Butyrate's inhibition of HDACs leads to a global increase in histone acetylation, with specific patterns observed at various lysine residues on histone H3. nih.govpnas.org These modifications serve as epigenetic marks that influence gene regulation.
H3K9 Acetylation (H3K9ac): Treatment of cells with butyrate has been shown to significantly increase the levels of H3K9ac. pnas.orgnih.gov This mark is typically associated with active gene promoters. For instance, in ovarian granulosa cells, butyrate-driven increases in H3K9ac were linked to the activation of pathways involved in steroidogenesis and mitochondrial function. nih.gov Similarly, in macrophages, butyrate treatment led to increased H3K9ac levels at the promoter regions of secondary response genes, indicating a role in modulating inflammatory responses. pnas.org
H3K27 Acetylation (H3K27ac): H3K27ac is a well-characterized marker of active enhancers and promoters. nih.gov Butyrate exposure induces dynamic changes in H3K27ac across the genome. While a general increase is observed, some studies report a complex pattern. For example, in bovine rumen epithelial cells, butyrate treatment led to genome-wide changes in H3K27ac, affecting genes related to cholesterol metabolism and cell adhesion. nih.gov Conversely, in human mast cells, butyrate was found to induce a loss of H3K27ac at the transcription start sites of key genes involved in allergic signaling, such as BTK, SYK, and LAT, correlating with their transcriptional downregulation. researchgate.net This suggests that butyrate's effect on H3K27ac is context-dependent and can lead to both gene activation and repression.
The following table summarizes findings on butyrate-induced histone acetylation.
Table 1: Research Findings on Butyrate-Induced Histone H3 Acetylation| Histone Mark | Cell Type | Key Findings | Reference |
|---|---|---|---|
| H3K9ac | Rat primary ovarian granulosa cells and human KGN cells | Butyrate upregulated H3K9ac, which stimulated PPARγ/CD36/StAR pathways to increase steroidogenesis. | nih.gov |
| H3K9ac | Macrophages | Treatment with n-butyrate increased H3K9Ac levels at the promoter regions of secondary response genes. | pnas.org |
| H3K27ac | Bovine Rumen Epithelial Primary Cells | Butyrate treatment altered genome-wide H3K27ac acetylation, affecting genes in pathways like cholesterol metabolism and PI3K-Akt signaling. | nih.gov |
| H3K27ac | Human Mast Cells | Butyrate caused a decrease in H3K27ac levels at the transcription start sites of genes involved in FcεRI-mediated signaling, leading to their downregulation. | researchgate.net |
By altering histone acetylation, butyrate profoundly impacts gene expression, with studies showing that it affects roughly 2% of mammalian genes. fao.org The transcriptional changes induced by butyrate are linked to its effects on cell cycle arrest, apoptosis, and differentiation. nih.gov For example, in vascular smooth muscle cells, butyrate alters the expression of G1-specific cell cycle proteins, contributing to proliferation arrest. nih.gov In colon cancer cells, butyrate supplementation is associated with changes in the expression of genes that regulate cell motility, adhesion, and apoptosis, including oncogenic loci like MYC and FOS. news-medical.net
Butyrate's influence extends beyond histone modification to post-transcriptional regulation. It can affect the expression and activity of RNA-binding proteins (RBPs) that control mRNA stability. For instance, butyrate has been shown to reduce the expression of several RBPs and inhibit the translocation of HuR, a stabilizing RBP, which in turn decreases the stability and protein levels of inflammatory genes like COX-2. nih.gov
The hyperacetylation of histones induced by butyrate leads to a more relaxed and open chromatin structure. nih.gov This "euchromatin" state allows transcription factors and regulatory proteins to access DNA promoter and enhancer regions, thereby activating gene expression. nih.govbiorxiv.org Studies using techniques like ATAC-seq have revealed that butyrate causes distinct temporal changes in chromatin accessibility. biorxiv.org While it can increase accessibility in some regions, it can also lead to the closing of others, particularly at distal enhancer sites. biorxiv.org These changes in chromatin dynamics are fundamental to how butyrate regulates the genome's transcriptional status, influencing cell cycle progression, DNA replication, and cellular differentiation. mdpi.com For example, in bovine cells, butyrate-induced modifications to the epigenomic landscape result in the activation of enhancers and reveal transcription factors that may regulate rumen development. mdpi.com
Receptor-Mediated Signal Transduction
In addition to its epigenetic role, butyrate acts as a signaling molecule by activating specific cell-surface G-protein coupled receptors (GPCRs). mdpi.commdpi.com These receptors are expressed in various cell types, including intestinal epithelial cells, immune cells, and adipocytes, and their activation triggers downstream intracellular signaling cascades that influence cellular function. mdpi.comnih.gov
Butyrate and other SCFAs are ligands for a subset of GPCRs, often referred to as free fatty acid receptors (FFARs). The activation of these receptors by butyrate typically leads to anti-inflammatory and metabolic regulatory effects. nih.gov Upon ligand binding, these GPCRs interact with G-proteins to modulate the activity of effectors like adenylyl cyclase and phospholipase C, resulting in changes in second messengers such as cyclic adenosine (B11128) monophosphate (cAMP) and intracellular calcium. mdpi.com
The primary GPCRs that recognize butyrate are GPR41 (FFAR3), GPR43 (FFAR2), and GPR109A. mdpi.com The interaction of butyrate with these receptors exhibits varying degrees of affinity and specificity.
GPR41 (FFAR3): Butyrate is a potent agonist for GPR41. mdpi.comnih.gov This receptor is expressed in tissues such as adipose tissue, pancreas, and peripheral blood mononuclear cells. nih.gov GPR41 primarily couples to the Gi/o G-protein, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels, as well as an increase in intracellular calcium. nih.govnih.gov
GPR43 (FFAR2): Acetate (B1210297) and propionate (B1217596) are generally considered more potent agonists for GPR43, but butyrate also activates this receptor. mdpi.comnih.gov GPR43 is highly expressed in immune cells like neutrophils and monocytes, as well as in the colon and adipose tissue. nih.gov It can couple to both Gi/o and Gq/11 proteins, allowing it to mediate diverse downstream signals. nih.gov Activation of GPR43 has been linked to the suppression of NF-κB signaling, a key pathway in inflammation. mdpi.com
GPR109A (HCAR2): Butyrate is the primary ligand for GPR109A. mdpi.com This receptor is also coupled to the Gi/o G-protein. Its activation by butyrate has been shown to inhibit the production of inflammatory proteins by suppressing the nuclear factor kappa B (NF-κB) pathway. youtube.com
The following table summarizes the characteristics of GPCRs activated by butyrate.
Table 2: G-Protein Coupled Receptors Activated by Butyrate| Receptor | Alternative Name | Primary Endogenous Ligands | G-Protein Coupling | Key Expression Tissues | Downstream Signaling Effects |
|---|---|---|---|---|---|
| GPR41 | FFAR3 | Propionate, Butyrate, Acetate nih.govnih.gov | Gi/o nih.gov | Adipose tissue, Pancreas, Immune cells nih.gov | Inhibition of adenylyl cyclase, ↓ cAMP, ↑ Intracellular Ca2+ mdpi.comnih.gov |
| GPR43 | FFAR2 | Acetate, Propionate, Butyrate mdpi.comnih.gov | Gi/o, Gq/11 nih.gov | Immune cells, Colon, Adipose tissue nih.gov | Inhibition of NF-κB signaling mdpi.com |
| GPR109A | HCAR2 | Butyrate mdpi.com | Gi/o youtube.com | Intestinal epithelial cells, Adipocytes, Immune cells | Inhibition of NF-κB pathway youtube.com |
Activation of G-Protein Coupled Receptors (GPCRs)
Downstream Signaling Cascades
Butyrate modulates several key intracellular signaling pathways that govern cellular function. These include the AMPK, MAPK, PI3K/Akt, and NF-κB pathways, as well as the production of cyclic AMP (cAMP).
AMP-activated protein kinase (AMPK) Signaling: Butyrate has been shown to activate AMPK. This activation can occur in response to an increase in the cellular AMP/ATP ratio. researchgate.net Once activated, AMPK can inhibit the mammalian target of rapamycin (B549165) (mTOR) pathway, which is a central regulator of cell growth and proliferation. researchgate.netnih.govnih.gov However, in some contexts, such as the development of butyrate resistance in colon cancer cells, a downregulation of AMPK has been observed. nih.govnih.gov
Mitogen-activated protein kinase (MAPK) Signaling: The MAPK pathway is involved in cellular responses to a variety of stimuli. Butyrate has been found to reduce the phosphorylation of p42/p44 MAPK, which can be increased by inflammatory challenges. researchgate.net
PI3K/Akt Signaling: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is crucial for cell survival and proliferation. Butyrate has demonstrated the ability to inhibit this pathway. mdpi.com This inhibition can be mediated through the inhibition of histone deacetylase 3 (HDAC3). mdpi.com In some cancer cells, butyrate has been shown to increase the expression of PTEN, a negative regulator of the PI3K/Akt pathway. mdpi.com In certain butyrate-resistant colon cancer cells, an activation of the Akt/mTOR signaling pathway has been noted. nih.gov
NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a key transcription factor involved in inflammatory responses. Butyrate can inhibit the activation of NF-κB. researchgate.netmdpi.com This can be achieved by reducing reactive oxygen species (ROS) that would otherwise lead to NF-κB activation. researchgate.net By inhibiting NF-κB, butyrate can modulate the expression of inflammatory mediators. researchgate.netmdpi.com
cAMP Production: Butyrate can increase the intracellular levels of cyclic AMP (cAMP). nih.govresearchgate.net This elevation in cAMP can subsequently activate Protein Kinase A (PKA) and the cAMP response element-binding protein (CREB). nih.govresearchgate.net The mechanism for this increase in cAMP appears to be related to an increase in the intracellular concentration of ATP, the substrate for cAMP production, rather than a direct effect on the enzymes adenylyl cyclase or phosphodiesterase. nih.govresearchgate.net
Regulation of Intracellular Ion Homeostasis
Butyrate plays a significant role in modulating the intracellular environment by influencing the concentration and transport of various ions, most notably calcium.
Influence on Intracellular Calcium Levels
Butyrate has been shown to increase intracellular free cytosolic Ca2+. nih.govresearchgate.netnih.gov This effect can be mediated through G-protein-coupled receptors GPR41 and GPR43. researchgate.netnih.gov The dysregulation of intracellular calcium homeostasis by butyrate can activate calcium signaling pathways. nih.gov
Modulation of Transient Receptor Potential (TRP) Channels
Butyrate's influence on calcium levels is partly mediated by its interaction with specific Transient Receptor Potential (TRP) channels.
TRPV3 and TRPV4: The non-selective cation channel TRPV3 is a candidate for mediating the transport of Ca2+ across the ruminal epithelium, and its activity is stimulated by short-chain fatty acids like butyrate. nih.gov Both TRPV3 and TRPV4 have been identified in the apical membrane of ruminal epithelium and are implicated in butyrate-stimulated Ca2+ uptake. nih.gov
TRPV6: Butyrate supplementation has been associated with an increased mRNA expression of TRPV6 in the colon, suggesting a role in regulating active intestinal calcium absorption. nih.govnih.govresearchgate.net Cecal calcium transport stimulated by butyrate can be partially diminished by a nonselective TRPV6 inhibitor. nih.gov
Role of Na+/H+ Exchanger 3 (NHE3) in Calcium Transport
The Na+/H+ Exchanger 3 (NHE3) is another protein involved in butyrate's effect on calcium transport. Butyrate stimulates NHE3 activity, which contributes to the stimulation of calcium transport in the cecum. nih.gov Inhibition of NHE3 can partially reduce butyrate-stimulated cecal calcium transport. nih.gov Butyrate is also known to regulate the transcription of the NHE3 gene promoter. nih.gov
Impact on Other Cation Transport
Butyrate's influence extends to the transport of other cations such as ammonium (B1175870) (NH4+), potassium (K+), and sodium (Na+).
NH4+: The TRPV3 channel, which is modulated by butyrate, is also a likely candidate for mediating the transport of NH4+. nih.gov
K+: While direct modulation of K+ channels by butyrate is not extensively detailed in the provided context, the interplay between NH4+ and K+ nutrition is significant for plant physiology, where an excess of NH4+ can lead to toxicity and decreased K+ uptake. mdpi.com
Na+: Butyrate stimulates electroneutral Na+ absorption in the colon. nih.gov This effect is independent of basal Na+-H+ exchange. nih.gov It also increases NaCl absorption by activating Na+-H+ and Cl−-HCO3− exchangers. nih.gov
Effects on Cellular Processes and Phenotypes
In normal intestinal epithelial cells, butyrate can increase proliferation and differentiation. nih.govcambridge.orgcambridge.org Conversely, in colon cancer cells, it often inhibits proliferation and induces apoptosis. nih.govnih.gov This dual role is sometimes referred to as the "butyrate paradox". nih.govnih.gov The induction of apoptosis can be mediated through the mitochondrial pathway, involving caspase-3/7 activation and effects on Bcl2 family proteins. nih.govcambridge.org
Butyrate's effects on cell proliferation can also be dose-dependent, with low concentrations sometimes stimulating proliferation while high concentrations are inhibitory. nih.gov Furthermore, butyrate can influence cell differentiation. nih.gov For instance, it has been shown to induce the differentiation of gastric cancer cells. mdpi.com
Summary of Butyrate's Effects on Signaling Pathways and Ion Transport
| Pathway/Transporter | Effect of Butyrate | Downstream Consequence |
|---|---|---|
| AMPK | Activation | Inhibition of mTOR pathway researchgate.netnih.govnih.gov |
| MAPK (p42/p44) | Reduced Phosphorylation | Attenuation of inflammatory response researchgate.net |
| PI3K/Akt | Inhibition | Inhibition of cell survival and proliferation mdpi.com |
| NF-κB | Inhibition of Activation | Decreased expression of inflammatory mediators researchgate.netmdpi.com |
| cAMP Production | Increased | Activation of PKA-CREB signaling nih.govresearchgate.net |
| Intracellular Ca2+ | Increased | Activation of calcium signaling pathways nih.govresearchgate.netnih.gov |
| TRPV3 / TRPV4 | Stimulation | Increased Ca2+ and NH4+ uptake nih.gov |
| TRPV6 | Increased mRNA Expression | Enhanced intestinal Ca2+ absorption nih.govnih.govresearchgate.net |
| NHE3 | Stimulation of Activity | Increased Na+ and Ca2+ transport nih.gov |
| Na+ Transport | Stimulation of Absorption | Increased electroneutral NaCl absorption nih.gov |
Modulation of Cell Proliferation, Differentiation, and Apoptosis
Butyrate plays a paradoxical role in regulating the life cycle of intestinal epithelial cells, supporting the health of normal cells while inhibiting the growth of cancerous ones. nih.gov It has been shown to inhibit the proliferation of colon cancer cells and induce apoptosis, or programmed cell death. nih.govnih.gov This anti-tumor property is linked to its function as a histone deacetylase (HDAC) inhibitor, which allows it to alter gene expression, leading to cell cycle arrest, differentiation, or apoptosis. nih.gov
The response of colon cancer cells to butyrate is dependent on their differentiation status. nih.gov Undifferentiated cancer cells are more susceptible to butyrate-induced cell cycle arrest and apoptosis, whereas differentiated cells show resistance. nih.gov For instance, in vitro studies on human colonic cancer cell lines, such as HT29, SW620, and HCT116, demonstrated a significant dose-dependent antiproliferative effect of calcium butyrate. researchgate.net In Caco-2 cells, another colon cancer cell line, butyrate has been shown to induce a high rate of apoptosis in a dose- and time-dependent manner, particularly at concentrations above 5 mM. nih.gov This process is mediated via the mitochondrial pathway and involves characteristic changes such as nuclear chromatin condensation and fragmentation. nih.gov
Conversely, in healthy colonic epithelial cells, butyrate often promotes proliferation and differentiation, contributing to the maintenance and repair of the intestinal lining. nih.govscispace.com This dual effect is crucial for intestinal homeostasis, as it helps to eliminate potentially cancerous cells while promoting the turnover of healthy epithelial cells. The differential effect is partly explained by the "Warburg effect," where cancer cells have altered energy metabolism, leading to intracellular accumulation of butyrate and its subsequent pro-apoptotic effects, which does not occur in healthy cells that use butyrate as a primary energy source. mdpi.com
Table 1: Effects of Butyrate on Cellular Processes in Different Colon Cell Lines
| Cell Line | Cellular Process | Observed Effect |
|---|---|---|
| HCT116 | Apoptosis | Increased proportion of apoptotic/necrotic cells. mdpi.com |
| Cell Proliferation | Inhibition of cell proliferation. mdpi.com | |
| HT-29 | Apoptosis | Increased proportion of apoptotic/necrotic cells. mdpi.com |
| Cell Proliferation | Inhibition of cell proliferation. mdpi.com | |
| Caco-2 | Apoptosis | Induction of apoptosis in a dose- and time-dependent manner. nih.gov |
| Cell Differentiation | Becomes progressively more refractory to butyrate's effects during differentiation. nih.gov | |
| Cell Proliferation | Inhibition of cell proliferation. scispace.com | |
| NCM460D (Healthy) | Cell Proliferation | Less affected compared to cancer cell lines. mdpi.com |
| Survival Pathway | Activation of survival pathways without stimulating an inflammatory response. mdpi.com |
Preservation and Enhancement of Intestinal Epithelial Barrier Function
A key function of butyrate is its ability to fortify the intestinal epithelial barrier, which is a critical defense against harmful substances in the gut lumen. nih.gov Butyrate enhances barrier function by increasing transepithelial electrical resistance (TER), a measure of the integrity of the tight junctions between epithelial cells, and by decreasing the permeability of the intestinal lining to harmful molecules. scispace.comnih.govresearchgate.net
Studies using in vitro models with Caco-2 cell monolayers have consistently shown that butyrate can enhance the intestinal barrier. nih.gov This effect is, however, concentration-dependent. Low concentrations of butyrate (e.g., 2 mM) have been found to be beneficial in promoting intestinal barrier function, while excessive concentrations (e.g., 8 mM) may disrupt it by inducing apoptosis. scispace.comnih.govresearchgate.net The strengthening of the gut mucosal barrier is also attributed to butyrate's ability to stimulate the production of tight junction proteins. researchgate.net
Regulation of Tight Junction Protein Expression and Assembly (e.g., Claudin-1)
The integrity of the intestinal barrier is largely dependent on the proper functioning of tight junctions, which are complex protein structures that seal the space between adjacent epithelial cells. Butyrate has been shown to positively regulate the expression and assembly of key tight junction proteins. nih.govresearchgate.net
One of the primary mechanisms by which butyrate enhances barrier function is by up-regulating the transcription of the tight junction protein Claudin-1. nih.govresearchgate.net Research has demonstrated that butyrate increases Claudin-1 transcription by facilitating the interaction between the transcription factor SP1 and a specific region in the Claudin-1 promoter. nih.govresearchgate.net Silencing the Claudin-1 gene has been shown to prevent the protective effects of butyrate on intestinal barrier integrity. nih.gov
In addition to Claudin-1, butyrate can also influence the expression and localization of other important tight junction proteins, such as Zonula occludens-1 (ZO-1) and Occludin. researchgate.netnih.gov It can induce the redistribution of these proteins to the cellular membrane, which is crucial for the proper assembly and sealing of the tight junctions. nih.gov Furthermore, butyrate facilitates the assembly of tight junctions by activating AMP-activated protein kinase (AMPK). nih.gov
Table 2: Impact of Butyrate on Tight Junction Protein Expression
| Tight Junction Protein | Effect of Butyrate | Mechanism of Action |
|---|---|---|
| Claudin-1 | Increased expression and transcription. nih.govresearchgate.net | Facilitates the interaction between transcription factor SP1 and the Claudin-1 promoter. nih.govresearchgate.net |
| Zonula occludens-1 (ZO-1) | Induced redistribution to the cellular membrane. nih.gov | Enhances the assembly of tight junctions. researchgate.net |
| Occludin | Induced redistribution to the cellular membrane. nih.gov | Enhances the assembly of tight junctions. researchgate.net |
Immunomodulatory Properties
Butyrate is a potent immunomodulatory molecule that plays a crucial role in maintaining immune homeostasis within the gut. nih.gov Its anti-inflammatory effects are well-documented and are mediated through various mechanisms, including the inhibition of pro-inflammatory signaling pathways and the promotion of anti-inflammatory cell types. nih.govnih.gov
A significant aspect of butyrate's immunomodulatory function is its ability to suppress the production of pro-inflammatory cytokines. nih.govnih.gov It has been shown to inhibit cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Interleukin-17 (IL-17). nih.govnih.govmdpi.com This suppression is partly achieved through the inhibition of the transcription factor Nuclear Factor-κB (NF-κB), a key regulator of the inflammatory response. nih.govnih.gov
In various experimental models, butyrate has demonstrated its capacity to reduce the secretion of these inflammatory mediators. For example, in a co-culture model of intestinal epithelial cells and peripheral blood mononuclear cells (PBMCs), butyrate was found to decrease the release of TNF-α and IL-17a from activated immune cells. nih.govmdpi.com It can also inhibit the expression of inflammatory genes induced by IL-1β in pancreatic beta cells by suppressing NF-κB activity. nih.gov
Butyrate plays a vital role in promoting the differentiation of regulatory T-cells (Tregs), a specialized subset of T-cells that are critical for maintaining immune tolerance and preventing excessive inflammatory responses. frontiersin.orgfrontiersin.org It has been shown to enhance the generation of Foxp3+ Tregs, both in vitro and in vivo. frontiersin.orgresearchgate.netnih.gov This effect is mediated, in part, through its HDAC inhibitory activity, which can lead to increased acetylation of histones at the Foxp3 gene locus, thereby promoting its expression. frontiersin.org
By expanding the population of Tregs in the gut, butyrate helps to create an anti-inflammatory environment and maintain immune homeostasis. frontiersin.org Studies have shown that oral administration of butyrate can increase the frequency of Tregs in the colonic lamina propria. frontiersin.org Furthermore, butyrate can enhance the suppressive function of Tregs, making them more effective at controlling inflammatory responses. nih.gov
Butyrate's ability to inhibit HDACs is also implicated in this process, as it can alter the expression of genes involved in cell cycle progression and activation in immune cells. nih.gov By dampening the activation and proliferation of pro-inflammatory immune cells, butyrate helps to prevent the escalation of inflammatory responses in the gut. nih.gov
Table 3: Summary of Immunomodulatory Effects of Butyrate
| Immunomodulatory Effect | Specific Action | Key Molecules/Cells Involved |
|---|---|---|
| Cytokine Suppression | Decreased production of pro-inflammatory cytokines. nih.govnih.gov | IL-6, TNF-α, IL-1β, IL-17, NF-κB. nih.govnih.govnih.govmdpi.comnih.gov |
| Treg Promotion | Enhanced differentiation and function of Regulatory T-cells. frontiersin.orgfrontiersin.orgnih.gov | Foxp3, Histone Deacetylase (HDAC). frontiersin.orgresearchgate.net |
| Immune Cell Inhibition | Inhibition of proliferation and activation of immune cells. nih.gov | Dendritic cells. nih.govresearchgate.net |
Influence on Mast Cell Degranulation
Calcium butyrate hydrate (B1144303), through its butyrate component, exerts a significant inhibitory effect on mast cell degranulation, a key process in allergic and inflammatory responses. nih.govfrontiersin.org Research has demonstrated that butyrate can suppress the release of histamine (B1213489) and other inflammatory mediators from mast cells. nih.govkeybiological.com This inhibition is not mediated by the common short-chain fatty acid (SCFA) receptors GPR41 or GPR43, but rather through its activity as a histone deacetylase (HDAC) inhibitor. nih.govnih.gov
The mechanism of action involves the epigenetic regulation of key signaling molecules. nih.govnih.gov Butyrate treatment has been shown to downregulate the expression of tyrosine kinases crucial for mast cell activation, including Bruton's tyrosine kinase (BTK), spleen tyrosine kinase (SYK), and linker for activation of T cells (LAT). nih.govfrontiersin.orgkeybiological.com This downregulation is associated with decreased histone acetylation at the promoter regions of the genes encoding these proteins. nih.govkeybiological.comnih.gov By inhibiting these critical signaling components, butyrate effectively dampens the downstream signaling cascade initiated by IgE receptor cross-linking, ultimately leading to reduced degranulation and cytokine secretion. frontiersin.org
Studies have shown that propionate and butyrate, but not acetate, inhibit both IgE-mediated and non-IgE-mediated degranulation of human and murine mast cells in a concentration-dependent manner. nih.govkeybiological.com This suggests a specific structural requirement for the inhibitory activity. The inhibition of mast cell degranulation by butyrate has been observed in various models, including in precision-cut lung slices from allergen-sensitized guinea pigs, where it attenuated airway contraction. frontiersin.orgkeybiological.com
Table 1: Effect of Butyrate on Mast Cell Degranulation and Associated Mechanisms
| Finding | Mechanism of Action | Key Molecules Involved | Experimental Model | Reference |
|---|---|---|---|---|
| Inhibition of allergen-induced histamine release and airway contraction | Histone Deacetylase (HDAC) inhibition | Downregulation of BTK, SYK, LAT | Guinea pig precision-cut lung slices | nih.govfrontiersin.orgkeybiological.com |
| Inhibition of IgE and non-IgE-mediated degranulation | Epigenetic suppression of FcεRI-mediated signaling | Decreased histone acetylation at BTK, SYK, and LAT promoter regions | Human and mouse mast cells | nih.govnih.gov |
| Inhibition of IL-6 secretion | HDAC inhibition | - | Human and mouse mast cells | frontiersin.org |
Antioxidant Mechanisms (e.g., Nrf2 Pathway Activation)
Butyrate demonstrates significant antioxidant properties, primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.govbioscientifica.com Nrf2 is a critical transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. bioscientifica.com
The activation of Nrf2 by butyrate leads to the upregulation of downstream antioxidant enzymes. bioscientifica.com This enhances the cell's capacity to neutralize reactive oxygen species (ROS) and protect against oxidative damage. nih.gov Studies have shown that butyrate treatment can increase the expression of Nrf2 and its target genes. bioscientifica.comnih.gov
One of the proposed mechanisms for Nrf2 activation by butyrate involves its function as an HDAC inhibitor. researchgate.net By inhibiting HDACs, butyrate can lead to epigenetic modifications, such as enhanced histone H3K9 acetylation, on the Nrf2 promoter, which in turn activates Nrf2-mediated gene expression. researchgate.net Another mechanism involves the GPR109A/AMPK signaling pathway, where butyrate binding to the GPR109A receptor activates AMPK, which then promotes the nuclear accumulation of Nrf2. nih.govresearchgate.net
Research in various models has confirmed the antioxidant effects of butyrate. For instance, in bovine mammary epithelial cells, butyrate was found to alleviate oxidative stress by promoting Nrf2 nuclear accumulation and H3K9/14 acetylation. nih.gov In high-fat-diet-induced obese rats, sodium butyrate protected against oxidative stress by promoting the GSK-3β/Nrf2 signaling pathway. nih.gov This activation leads to an increase in the antioxidant capacity of tissues. nih.gov
Table 2: Butyrate's Antioxidant Mechanisms via Nrf2 Pathway Activation
| Mechanism | Key Signaling Molecules | Downstream Effects | Experimental Model | Reference |
|---|---|---|---|---|
| HDAC Inhibition | HDACs, Histone H3K9ac | Epigenetic modification of Nrf2 promoter, activation of Nrf2-mediated antioxidant enzyme gene expression | - | researchgate.net |
| GPR109A/AMPK Pathway Activation | GPR109A, AMPK | Promotion of Nrf2 nuclear accumulation and H3K9/14 acetylation | Bovine mammary epithelial cells | nih.govresearchgate.net |
| Promotion of GSK-3β/Nrf2 Signaling | GSK-3β, Nrf2 | Upregulation of antioxidant enzyme activity | High-fat-diet-induced obese rats | nih.gov |
Modulation of Neurotransmitter Secretion and Neuroinflammation
Butyrate plays a crucial role in the gut-brain axis, influencing neurotransmitter systems and modulating neuroinflammation. nih.gov It can cross the blood-brain barrier and exert direct effects within the central nervous system. researchgate.netchirowithpt.com
Butyrate has been shown to influence the production and release of key neurotransmitters, including gamma-aminobutyric acid (GABA) and dopamine (B1211576). chirowithpt.com It can enhance GABA production, which is the primary inhibitory neurotransmitter in the brain, promoting a calming effect. chirowithpt.comalisonvickery.com Studies suggest that butyrate may also influence dopamine levels, a neurotransmitter associated with motivation and reward, although the effects can vary depending on the context. chirowithpt.comuef.fi The HDAC inhibitory activity of butyrate is thought to contribute to these effects on neurotransmitter levels. mdpi.com
In addition to modulating neurotransmitters, butyrate exhibits potent anti-inflammatory effects in the brain. nih.govresearchgate.net It can attenuate neuroinflammation by reducing the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), while increasing the levels of the anti-inflammatory cytokine interleukin-10 (IL-10). nih.govmdpi.com This modulation of the inflammatory response is partly achieved by inhibiting the overactivation of microglia, the resident immune cells of the brain. researchgate.net The anti-neuroinflammatory effects of butyrate have been observed in various animal models, including those of diet-induced obesity and cardiac arrest. nih.govnih.gov
Table 3: Butyrate's Modulation of Neurotransmitters and Neuroinflammation
| Area of Influence | Specific Effects | Key Molecules/Pathways Involved | Reference |
|---|---|---|---|
| Neurotransmitter Secretion | Enhances GABA production | - | chirowithpt.comalisonvickery.com |
| Modulates dopamine levels | Histone Deacetylase (HDAC) inhibition | chirowithpt.comuef.fimdpi.com | |
| Neuroinflammation | Reduces pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) | Inhibition of microglial overactivation | nih.govresearchgate.netmdpi.com |
| Increases anti-inflammatory cytokine (IL-10) | TLR4/MyD88/NF-κB pathway | nih.govmdpi.comnih.gov |
In Vitro Research Models and Experimental Findings
Epithelial Cell Line Studies
In vitro studies using intestinal epithelial cell lines have been crucial in understanding the mechanisms of action of butyrate (B1204436). The Caco-2 cell line, a human colon adenocarcinoma cell line, is widely used because it differentiates into a polarized monolayer of cells resembling mature enterocytes.
In Caco-2 cells, butyrate has been shown to inhibit cell proliferation and induce apoptosis, a process of programmed cell death that is essential for removing damaged cells. nih.govfrontiersin.orgfrontiersin.org This effect is dose-dependent. frontiersin.org The induction of apoptosis by butyrate in Caco-2 cells is mediated through the mitochondrial pathway, involving the upregulation of the pro-apoptotic protein Bak and the translocation of cytochrome c, which in turn activates the caspase cascade. frontiersin.org Furthermore, butyrate treatment can lead to an increase in the expression of transforming growth factor-beta 1 (TGF-β1), which plays a role in butyrate-induced cell differentiation. researchgate.net
Metabolically, acute exposure to butyrate has been observed to increase the oxygen consumption rate (OCR) and decrease the extracellular acidification rate (ECAR) in Caco-2 cells, suggesting an alteration in cellular energy metabolism. nih.gov
The T-84 human colon carcinoma cell line is another model used to study intestinal epithelial cell function. In these cells, a derivative of butyrate was found to significantly increase the accumulation of Hypoxia-Inducible Factor 1-alpha (HIF1α), a key regulator of cellular adaptation to low oxygen. researchgate.net
The HT29-MTX-E12 cell line, a subclone of the HT29 cell line, is known for its ability to produce mucus, providing a model to study the intestinal mucus barrier. Studies have shown that butyrate can promote the expression of MUC2 and MUC5AC, which are major components of the intestinal mucus layer. This suggests a role for butyrate in enhancing the integrity of the mucus barrier. nih.gov
Table 1: Effects of Butyrate on Intestinal Epithelial Cell Lines
| Cell Line | Experimental Model | Key Findings |
|---|
| Caco-2 | Human colon adenocarcinoma | - Inhibits cell proliferation and induces apoptosis. nih.govfrontiersin.orgfrontiersin.org
To mimic the complex interactions at the intestinal mucosal surface, co-culture systems of intestinal epithelial cells and immune cells have been employed. In a Caco-2/Peripheral Blood Mononuclear Cell (PBMC) co-culture model, butyrate demonstrated protective effects against inflammation-induced barrier disruption. nih.govmdpi.com
When the immune cells (PBMCs) were activated to simulate an inflammatory response, the integrity of the Caco-2 epithelial barrier was compromised. The addition of butyrate was found to counteract this effect, preserving the barrier function. nih.govmdpi.combcrj.org.br This was evidenced by the maintenance of transepithelial electrical resistance (TEER), a measure of the integrity of the tight junctions between epithelial cells. bcrj.org.br
In this co-culture system, butyrate also modulated the release of cytokines from the activated PBMCs. Specifically, it was observed to decrease the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interferon-gamma (IFN-γ), and interleukin-17a (IL-17a). mdpi.comresearchgate.net
Table 2: Effects of Butyrate in a Caco-2/PBMC Co-culture Model
| Parameter | Effect of Butyrate |
|---|---|
| Epithelial Barrier Function | Protects against inflammation-induced disruption. nih.govmdpi.combcrj.org.br |
| Transepithelial Electrical Resistance (TEER) | Prevents the reduction caused by activated PBMCs. nih.govbcrj.org.br |
| Pro-inflammatory Cytokine Release (TNF-α, IFN-γ, IL-17a) | Decreased. mdpi.comresearchgate.net |
| Immune Cell Phenotype | Modulates T-cell phenotypes. nih.gov |
The MAC-T cell line, an immortalized bovine mammary epithelial cell line, serves as an in vitro model for studying the bovine mammary gland and lactation. Research has explored the effects of butyrate on these cells, particularly in the context of inflammation.
In studies where MAC-T cells were challenged with lipopolysaccharide (LPS) to induce an inflammatory response, pretreatment with sodium butyrate was shown to be protective. Butyrate prevented the LPS-induced increase in apoptosis in a dose-dependent manner. It also reduced the expression of pro-inflammatory cytokines, including TNF-α, interleukin-6 (IL-6), and interleukin-1β (IL-1β). nih.gov
The protective mechanism of butyrate in MAC-T cells involves the inhibition of the NF-κB signaling pathway, a key regulator of inflammation. nih.gov
Table 3: Effects of Butyrate on Bovine Mammary Epithelial (MAC-T) Cells
| Condition | Parameter | Effect of Butyrate |
|---|---|---|
| LPS-induced Inflammation | Cell Apoptosis | Prevents increase in a dose-dependent manner. |
| Pro-inflammatory Cytokine mRNA (TNF-α, IL-6, IL-1β) | Downregulated. nih.gov | |
| NF-κB Signaling | Inhibited. nih.gov |
Immune Cell Culture Investigations
Assays using isolated Peripheral Blood Mononuclear Cells (PBMCs) have provided direct insights into the immunomodulatory effects of butyrate. When PBMCs are stimulated with agents like LPS or αCD3/CD28 to mimic an immune challenge, butyrate has been shown to modulate their response.
In LPS-stimulated human PBMCs, butyrate significantly decreased the release of the pro-inflammatory cytokine TNF-α and the anti-inflammatory cytokine IL-10. In another study using activated PBMCs, butyrate treatment reduced the percentage of activated T helper (Th) cells and modulated the Th17/Treg ratio. Furthermore, in a co-culture with Caco-2 cells, butyrate modulated the phenotype of PBMCs, preventing an increase in activated T-cells and regulatory T-cells. nih.gov
Table 4: Effects of Butyrate on Peripheral Blood Mononuclear Cells (PBMCs)
| Stimulation | Parameter | Effect of Butyrate |
|---|---|---|
| LPS | TNF-α Release | Decreased. |
| IL-10 Release | Decreased. | |
| αCD3/CD28 | Activated T helper (Th) cells | Percentage reduced. |
| Th17/Treg ratio | Modulated. | |
| LPS or αCD3/CD28 (in co-culture) | Activated T-cells (CD25+) | Increase prevented. nih.gov |
| Regulatory T-cells (CD25+FoxP3+) | Increase prevented. nih.gov |
Butyrate has been found to have a significant impact on the function of mast cells and T-lymphocytes, key players in both innate and adaptive immunity.
In vitro studies have demonstrated that butyrate can inhibit the activation of mast cells. This includes inhibiting the release of histamine (B1213489) and reducing degranulation in response to both IgE-dependent and independent stimuli. The mechanism for this inhibition involves a reduction in calcium entry and the inhibition of signaling pathways such as JNK/p38 phosphorylation. Butyrate has also been shown to inhibit the release of TNF and IL-6 from mouse bone marrow-derived mast cells.
Regarding T-lymphocytes, butyrate has been shown to enhance the CD8+ T cell response. It can promote the differentiation of T-regulatory cells (Tregs), which have an anti-inflammatory function. In a study using a co-culture model, butyrate was found to modulate T-cell phenotypes by preventing an increase in activated T-cells and regulatory T-cells in response to inflammatory stimuli. nih.gov Furthermore, butyrate can enhance the frequency of effector CD8+ T cells that produce IFN-γ.
Table 5: Effects of Butyrate on Mast Cells and T-lymphocytes
| Cell Type | Experimental Observation | Mechanism/Effect |
|---|
| Mast Cells | Inhibition of activation and degranulation. | - Reduced calcium entry.
Organoid and Ex Vivo Tissue Models
Organoid and ex vivo tissue models offer a bridge between traditional cell culture and whole-organism studies, preserving tissue architecture and cellular diversity.
Mouse Intestinal Organoid Development Assays
Intestinal organoids, self-organizing three-dimensional structures derived from stem cells, have been instrumental in understanding the nuanced effects of butyrate on gut epithelium. Studies using mouse intestinal organoids have shown that butyrate can restrict the differentiation of intestinal stem cells into specialized tuft cells. nih.gov In organoids stimulated with the type 2 cytokine, IL-13, which normally promotes tuft cell hyperplasia, treatment with butyrate resulted in decreased basal tuft cell numbers and a reduction in this IL-13-induced expansion. nih.gov
This effect is linked to butyrate's role as a histone deacetylase (HDAC) inhibitor, which influences gene expression critical for cell fate. nih.govmdpi.com The structure of intestinal crypts in vivo is thought to create a butyrate gradient, protecting the stem cells at the crypt's base from high concentrations that would inhibit their proliferation. mdpi.com In organoid cultures where this crypt structure is less defined, stem cells are more directly exposed, allowing researchers to observe these inhibitory effects on differentiation more clearly. nih.gov Furthermore, in organoids derived from colorectal cancer patient tissue, butyrate was found to selectively suppress the proliferation and decrease the size of cancer organoids, while having no adverse effects on organoids derived from normal tissue. nih.gov
Isolated Organ Perfusion Systems (e.g., rat liver)
Isolated organ perfusion systems maintain organs outside the body, allowing for the study of metabolic processes in a controlled environment. Research using isolated perfused livers from fed rats has investigated the impact of butyrate on hepatic energy metabolism. nih.gov
In these experiments, the perfusion of butyrate induced a dose-dependent increase in the rate of net ATP consumption. nih.gov This led to the establishment of a new, lower steady-state ATP concentration, which was approximately 45% of the initial level. nih.gov This effect was attributed to the ATP-consuming processes required for intracellular pH regulation during the β-oxidation of butyrate. nih.gov Concurrently, butyrate caused a rapid and reversible increase in oxygen consumption (VO2). The study concluded that the impairment of the energy metabolism by butyrate was a result of an increase in the FADH2/NADH ratio due to its β-oxidation pathway, an effect distinct from that of acetate (B1210297). nih.gov
Rumen Epithelial Cell Cultures and Ussing Chamber Experiments
The Ussing chamber is a device used to measure the transport of ions and molecules across epithelial tissues. This technique has been applied to isolated bovine rumen epithelium to study the absorption of butyrate. These in vitro studies have demonstrated that significant amounts of butyrate are absorbed across the rumen epithelium, primarily through a transcellular, voltage-insensitive pathway. nih.gov
The transport process involves both passive diffusion and a saturable, carrier-mediated process that accounts for 30% to 55% of the mucosal-to-serosal flux. nih.gov Butyrate transport is interactive with several ions; it is significantly decreased when sodium concentration is lowered and is linked to sodium net transport. nih.govtandfonline.com Furthermore, the removal of bicarbonate from the experimental solutions significantly decreases the mucosal-to-serosal flux and abolishes the net butyrate flux, suggesting transport occurs via an electroneutral anion exchange with bicarbonate. nih.gov
| Experimental Condition | Observation on Butyrate Transport | Reference |
| Control | Significant absorption via a predominately transcellular, voltage-insensitive pathway. | nih.gov |
| Low Sodium (10 mmol/L) | Mucosal-to-serosal flux significantly decreased. | nih.gov |
| Bicarbonate-Free Solution | Net butyrate flux was abolished; mucosal-to-serosal flux decreased. | nih.gov |
| Chloride-Free Solution | Tended to increase both mucosal-to-serosal and serosal-to-mucosal flux. | nih.gov |
| SCFA Burst Feeding Strategy (in vivo prior to ex vivo) | Epithelial transport capacity for butyrate was significantly increased. | tandfonline.com |
Bone and Connective Tissue Cell Culture Systems
The influence of butyrate on bone health has been explored using cell culture systems that model the key processes of bone formation and resorption.
Osteoclast Precursor Cell Differentiation and Resorption Assays
Osteoclasts are cells responsible for bone resorption. In vitro assays using osteoclast precursor cells, often generated from human peripheral blood mononuclear cells (PBMCs), have shown that butyrate is a potent inhibitor of osteoclast formation. nih.gov When precursor cells were stimulated to differentiate into osteoclasts, the presence of butyrate significantly reduced their formation in a dose-dependent manner. nih.govresearchgate.net
RNA sequencing of osteoclast precursor cells treated with butyrate revealed significant changes in gene expression. After 6 hours of exposure to 0.5 mM butyrate, 2,718 genes were upregulated and 2,342 genes were downregulated, including many genes associated with osteoclast differentiation. nih.govresearchgate.net This indicates that butyrate directly influences the genetic programs that govern osteoclastogenesis.
| Butyrate Concentration | Reduction in Osteoclast Formation (%) | Reference |
|---|---|---|
| 0.1 mM | 54% | nih.gov |
| 0.25 mM | 59% | nih.gov |
| 0.5 mM | 76% | nih.gov |
| 1.0 mM | 89% | nih.gov |
Mesenchymal Stem Cell (MSC) Culture for Osteogenic Differentiation
Mesenchymal stem cells are multipotent cells that can differentiate into bone-forming osteoblasts. Studies on the effect of butyrate on MSCs have shown that it can promote osteogenic differentiation. nih.gov In cultures of human amniotic membrane-derived MSCs, supplementation with butyrate at concentrations below 1.0 mM during osteogenic induction led to significantly more mineralized nodules. nih.gov
This was accompanied by the enhanced expression of key osteogenesis-related genes (such as ALP, Runx2, OPN, and OCN) and proteins. nih.gov Similarly, in other MSC cultures, butyrate treatment displayed a trend for increased calcium deposits. nih.govnih.gov The stimulatory effects may involve the ERK signaling pathway. nih.gov These findings suggest that butyrate can positively influence the bone formation side of the bone remodeling equation by enhancing the differentiation of MSCs into osteoblasts. stemcell.com
Neuroendocrine Cell Studies (e.g., Rat Anterior Pituitary Cells)
Research utilizing rat anterior pituitary tumor cells (GC cells) has shed light on the cellular mechanisms of butyrate, the active component of calcium butyrate hydrate (B1144303). Studies have demonstrated that butyrate can influence intracellular calcium levels and hormone secretion in these neuroendocrine cells. One key finding is that butyrate enhances the release of human growth hormone (hGH) under both basal and growth hormone-releasing hormone (GHRH)-stimulated conditions. nih.govplos.org This effect is mediated through the activation of G-protein-coupled receptors GPR41 and GPR43. nih.govplos.org
A significant observation from these in vitro studies is the impact of butyrate on intracellular calcium concentration ([Ca²⁺]i). Treatment with butyrate was found to induce an increase in [Ca²⁺]i in rat pituitary tumor cells. nih.gov Interestingly, the calcium response elicited by butyrate was comparable to that induced by GHRH. nih.gov When cells were stimulated with both GHRH and butyrate, a more pronounced and statistically significant biphasic increase in calcium levels was observed, particularly in the plateau phase of the response, compared to stimulation with GHRH alone. nih.gov These findings suggest a direct action of butyrate on the somatotroph cells of the pituitary gland. nih.govplos.org
The signaling pathway activated by butyrate appears to be distinct from the primary pathway used by GHRH. While GHRH activates the adenylate cyclase (AC)/cAMP/protein kinase (PKA) pathway, leading to an increase in cAMP levels, butyrate itself does not induce an increase in cAMP. plos.org This indicates that butyrate's stimulatory effect on hormone release is not dependent on the cAMP signaling cascade. The research points to butyrate acting as a metabolic intermediary that contributes to the secretion of growth hormone. nih.gov
The table below summarizes the key experimental findings from the neuroendocrine cell studies.
| Experimental Model | Treatment | Key Findings | Reference |
| Rat Anterior Pituitary Tumor Cells (GC cells) | Butyrate | Increased intracellular calcium levels ([Ca²⁺]i). | nih.gov |
| Rat Anterior Pituitary Tumor Cells (GC cells) | Butyrate | Enhanced human growth hormone (hGH) release. | nih.govplos.org |
| Rat Anterior Pituitary Tumor Cells (GC cells) | Butyrate + GHRH | Potentiated GHRH-induced hGH release and a more pronounced biphasic increase in [Ca²⁺]i. | nih.gov |
| Rat Anterior Pituitary Tumor Cells (GC cells) | Butyrate | Did not increase cAMP levels, indicating a different signaling pathway than GHRH. | plos.org |
Controlled Release and Dissolution Profiling of Calcium Butyrate Hydrate
The efficacy of butyrate delivery to the intestinal tract can be enhanced through encapsulation techniques that provide controlled release. In vitro dissolution studies have been conducted to characterize the release profile of encapsulated calcium butyrate. One such study evaluated the release of calcium [1-(14)C]butyrate from a protected, slow-release bead formulation in various simulated environments. nih.gov
The results demonstrated a significant difference in the release of butyrate from the protected beads compared to an unprotected form. After a two-hour incubation period, the protected beads released a small percentage of the radiolabeled butyrate into water and simulated gastric fluid. nih.gov Specifically, when the beads were incubated in gastric fluid for two hours and then transferred to simulated intestinal fluid, a gradual and sustained release was observed. nih.gov This controlled-release mechanism is designed to prolong the exposure of intestinal tissues to butyrate. nih.gov
Another form of encapsulated calcium butyrate utilizes a lipid matrix to achieve a slow release of the active compound throughout the upper and lower gastrointestinal tract. mdpi.com This technology is designed to ensure that a high percentage of the calcium butyrate is released in the small and large intestines. mdpi.com The purpose of such encapsulation is to bypass the rapid absorption that typically occurs in the upper digestive tract, thereby improving the delivery of butyrate to the more distal parts of the intestine where it can exert its effects on epithelial cell development and mucosal integrity. nih.gov
The following table presents the in vitro release data for a protected calcium [1-(14)C]butyrate formulation. nih.gov
| Incubation Medium | Incubation Time | Percentage of Radiocarbon Released (Mean ± SD) |
| Water | 2 hours | 5.8 ± 0.2% |
| Gastric Fluid | 2 hours | 3.4 ± 0.2% |
| Gastric Fluid (2h) followed by Intestinal Fluid | Not specified | 17.4 ± 0.8% (total) |
Animal Model Research and Physiological Manifestations
Gastrointestinal Health and Function
Calcium butyrate (B1204436) hydrate (B1144303) has been extensively studied for its profound effects on the gastrointestinal tract of various animal species. Research highlights its role in maintaining gut integrity, modulating its structure, influencing the microbial ecosystem, and regulating metabolic byproducts.
Impact on Intestinal Barrier Integrity and Permeability
The integrity of the intestinal barrier is crucial for preventing the translocation of harmful substances from the gut lumen into the bloodstream. Animal studies have demonstrated that calcium butyrate hydrate plays a significant role in enhancing this barrier function. It has been shown to stimulate the expression of genes that code for tight junction proteins, which are essential for maintaining the structural integrity of the intestinal lining. kemin.com
In a study involving laying hens, dietary supplementation with fermented calcium butyrate led to a significant upregulation of the mRNA levels of occludin and claudin-1, two key tight junction proteins in the ileum. nih.gov This molecular enhancement of the intestinal barrier helps to reduce gut permeability, often referred to as "leaky gut," thereby preventing the passage of antigens and pathogens into the systemic circulation. kemin.com
Table 1: Effect of Fermented Calcium Butyrate on Tight Junction Protein mRNA Levels in Laying Hens
| Tight Junction Protein | Effect of Fermented Calcium Butyrate | Reference |
|---|---|---|
| Occludin | Upregulated | nih.gov |
| Claudin-1 | Upregulated | nih.gov |
| Zonula occludens-1 (ZO-1) | No significant change | nih.gov |
| Cadherin 1 (CDH1) | No significant change | nih.gov |
Modulation of Intestinal Morphometry (e.g., Villi Height, Crypt Depth)
The architecture of the intestinal lining, particularly the height of the villi and the depth of the crypts, is a key indicator of gut health and absorptive capacity. Numerous animal studies have reported the positive effects of calcium butyrate on intestinal morphometry.
For instance, in broiler chickens, dietary supplementation with calcium butyrate has been shown to significantly increase the villus height in the duodenum. nih.gov Similarly, in Japanese quails, calcium butyrate supplementation led to a dose-dependent increase in villus height and a decrease in crypt depth in the duodenum. nih.gov In laying hens, a diet containing 300 mg/kg of fermented calcium butyrate resulted in increased ileal villus height. nih.gov
A study on weaned piglets demonstrated that a diet containing calcium butyrate and tannin extract resulted in a lower crypt depth in the duodenum compared to a negative control group. animbiosci.orgnih.gov This reduction in crypt depth, often associated with a more mature and stable intestinal epithelium, suggests a beneficial effect on gut health. animbiosci.org
Table 2: Effects of Calcium Butyrate on Intestinal Morphometry in Various Animal Models
| Animal Model | Intestinal Segment | Effect on Villi Height | Effect on Crypt Depth | Reference |
|---|---|---|---|---|
| Broiler Chickens | Duodenum | Increased | Not specified | nih.gov |
| Japanese Quails | Duodenum | Increased | Decreased | nih.gov |
| Laying Hens | Ileum | Increased | No significant change | nih.gov |
Influence on Gut Microbiota Composition and Diversity
The gut microbiota plays a pivotal role in host health, and its composition can be influenced by dietary components. Butyrate is a natural product of microbial fermentation in the gut and, when supplemented as calcium butyrate, can in turn modulate the microbial community. nih.gov
In broiler chickens, the combination of a Bacillus direct-fed microbial and microencapsulated calcium butyrate was found to have synergistic effects in modulating the jejunal microbiota at 15 days of age. mdpi.com This combination led to higher alpha and beta diversities compared to control groups, suggesting a more robust and varied microbial ecosystem. mdpi.com Specifically, the study noted a decrease in the genus SMB53 and Sporanaerobacter in groups receiving the supplements. mdpi.com
Research in livestock indicates that butyrate supplementation can increase microbial diversity and support the growth of beneficial bacteria such as Firmicutes, Bacteroides, Prevotella, and Ruminococcus, while reducing potentially harmful bacteria like Proteobacteria and Escherichia/Shigella. nih.gov
Regulation of Short-Chain Fatty Acid Profiles in Fecal Samples
In a study involving visceral hypersensitive rats, an animal model for Irritable Bowel Syndrome (IBS), an increased abundance of the butyrate-producing bacteria Clostridium sensu stricto 1 and higher levels of fecal butyrate were observed. nih.gov This indicates a complex relationship where both endogenous production and exogenous supplementation of butyrate can impact SCFA profiles.
Effects on Visceral Hypersensitivity and Gut-Brain Axis Communication
The gut-brain axis is a bidirectional communication network between the gastrointestinal tract and the central nervous system. Alterations in this axis are implicated in conditions like IBS, which is often characterized by visceral hypersensitivity.
Interestingly, while butyrate is generally considered beneficial for gut health, some animal studies suggest it can induce visceral hypersensitivity. In a rat model of IBS, rectal instillation of butyrate was shown to increase visceral sensitivity to colonic distension. nih.gov Another study demonstrated that sodium butyrate enemas could induce colonic hypersensitivity in rats, potentially through the upregulation of nerve growth factor (NGF) derived from enteric glial cells. nih.govresearchgate.net This suggests that butyrate can play a role in modulating the gut-brain axis and visceral perception.
Systemic Immunological and Anti-Inflammatory Responses
Beyond its effects on the gastrointestinal tract, this compound has been shown to exert systemic immunological and anti-inflammatory effects in various animal models. Butyrate is known to have anti-inflammatory properties and can modulate immune cell function. animbiosci.orgresearchgate.net
In a rat model of dinitrobenzene-induced colitis, intracolonic instillation of calcium butyrate demonstrated a notable anti-inflammatory effect. nih.govresearchgate.net It significantly reduced colon edema and the area of mucosal damage. nih.govresearchgate.net In weaned piglets, a diet supplemented with calcium butyrate and tannin extract led to a lower immune-expression of the pro-inflammatory markers COX-2 and TNF-α in the duodenum. animbiosci.orgnih.gov
A study in laying hens showed that dietary inclusion of fermented calcium butyrate decreased the expression of ileal tumor necrosis factor-alpha and the concentration of serum pro-inflammatory cytokines, while increasing the level of serum immunoglobulin A. nih.gov Furthermore, butyrate has been shown to reduce the production of pro-inflammatory cytokines by downregulating the expression of Toll-like receptor 4 (TLR-4) in enterocytes. mdpi.com
Table 3: Anti-Inflammatory Effects of Calcium Butyrate in Animal Models
| Animal Model | Condition | Key Findings | Reference |
|---|---|---|---|
| Rats | Dinitrobenzene-induced colitis | Reduced colon edema and mucosal damage | nih.govresearchgate.net |
| Weaned Piglets | Post-weaning | Lowered immune-expression of COX-2 and TNF-α | animbiosci.orgnih.gov |
Skeletal System and Connective Tissue Remodeling
Influence on Bone Resorption and Formation Processes
This compound, through its butyrate component, demonstrates a significant influence on the dual processes of bone remodeling: resorption and formation. Research indicates that butyrate plays a role in tipping the balance towards bone formation by directly inhibiting bone-resorbing cells and promoting the activity of bone-building cells.
In vitro studies have shown that butyrate significantly curtails the formation and functional activity of osteoclasts, the cells responsible for bone resorption. nih.govresearchgate.net This inhibitory effect is dose-dependent, with higher concentrations of butyrate leading to a greater reduction in osteoclastogenesis. nih.govnih.gov For instance, experiments using human peripheral blood mononuclear cells as osteoclast precursors revealed a substantial decrease in osteoclast formation in the presence of butyrate. nih.gov Concurrently, butyrate has been observed to suppress the differentiation of osteoclasts in vitro. nih.gov
On the other side of the remodeling equation, butyrate shows a propensity to support bone formation. Studies on mesenchymal stromal cells (MSCs), which are precursors to osteoblasts (bone-forming cells), displayed a trend for increased calcium deposits when cultured with butyrate, suggesting an enhancement of osteogenic differentiation. nih.govnih.gov Furthermore, the gut microbiota, a primary source of butyrate, is considered essential for the anabolic (bone-building) activities of parathyroid hormone (PTH). nih.govfrontiersin.org Butyrate produced by intestinal microbes helps trigger regulatory pathways that are critical for PTH-induced bone formation, partly by stimulating the expression of the Wnt10b, an osteogenic Wnt ligand. nih.govfrontiersin.org
| Butyrate Concentration | Effect on Osteoclast Formation (In Vitro) | Key Observation |
|---|---|---|
| 0.1 mM | 54% reduction | Butyrate significantly reduced osteoclast formation in a dose-dependent manner. nih.gov |
| 0.25 mM | 59% reduction | |
| 0.5 mM | 76% reduction | |
| 1.0 mM | 89% reduction |
Enhancement of Bone Healing and Tissue Regeneration
The role of butyrate extends to the complex process of bone fracture healing and tissue regeneration. By modulating the activity of key cells involved in the healing cascade and regulating systemic inflammation, butyrate is considered an important contributor to successful bone repair. nih.govnih.gov
Animal model research, specifically using a murine osteotomy model, has been employed to investigate the impact of butyrate on the regenerative process. nih.gov The findings from these studies support the hypothesis that short-chain fatty acids (SCFAs) like butyrate are significant contributors to effective bone healing. nih.gov This is achieved through the modulation of local cells at the fracture site and by influencing systemic immune responses. nih.govnih.gov Butyrate supplementation in these models led to a reduced abundance of monocytes and macrophages in the bone marrow and lower levels of circulating pro-inflammatory cytokines, such as IL-6. nih.govnih.gov This anti-inflammatory environment is more conducive to the regenerative phases of bone healing.
The positive influence of butyrate on the cells central to fracture repair, namely osteoclasts and mesenchymal stromal cells, as demonstrated in vitro, is believed to underlie its beneficial effects on bone remodeling and healing in vivo. nih.gov
Promotion of Collagen Synthesis and Maturation
Butyrate has been found to stimulate the biosynthesis of collagen, a primary protein component of bone and connective tissue. Studies conducted on cultured human dermal fibroblasts have shown that treatment with butyrate induces collagen production. ptfarm.pl
The mechanism for this stimulation appears to be linked to the insulin-like growth factor-I receptor (IGF-IR) signaling pathway. ptfarm.pl IGF-I is a potent stimulator of collagen synthesis in fibroblasts. Research has demonstrated that exposing fibroblasts to butyrate contributes to a distinct increase in the expression of IGF-IR. This upregulation of the receptor is accompanied by an increase in the expression of downstream signaling proteins, including SOS protein and the MAP-kinases ERK1 and ERK2. This cascade ultimately leads to the induction of transcription factors that up-regulate the expression of collagen genes. These findings suggest that the butyrate-dependent stimulation of collagen biosynthesis is mediated through the IGF-IR signaling pathway. ptfarm.pl
Metabolic and Endocrine System Regulation
Effects on Hepatic Lipid Metabolism and Oxidative Stress
Calcium butyrate has demonstrated notable effects on liver health, particularly in the context of hepatic lipid metabolism. In a randomized, double-blind, placebo-controlled clinical trial involving individuals with liver steatosis and metabolic syndrome, a butyrate-based formula containing calcium butyrate was found to yield significant improvements. mdpi.com The study observed that after 12 weeks, the active treatment group showed a significant improvement in the Fatty Liver Index (FLI) compared to both their baseline values and the placebo group. mdpi.com Additionally, there were significant improvements in total cholesterol (TC) and triglycerides (TG) compared to the placebo group. mdpi.com
Animal models provide further insight into the mechanisms at play. Dietary butyrate supplementation has been shown to ameliorate hepatic steatosis (fatty liver) and abnormal lipid metabolism in mice fed a high-fat diet. nih.gov Butyrate acts as a negative regulator of liver lipogenesis, inhibiting genes involved in fat production while activating genes related to lipid oxidation. mdpi.comnih.gov This dual action helps reduce the accumulation of fat droplets in hepatocytes. nih.gov The regulatory effect on hepatic lipid metabolism is dependent on G-protein-coupled receptors GPR41 and GPR43, which, when activated by butyrate, trigger a downstream signaling cascade involving CaMKII, HDAC1, and CREB. nih.gov
| Parameter | Outcome in Active Treatment Group | Comparison to Placebo |
|---|---|---|
| Fatty Liver Index (FLI) | Improved Significantly vs. Baseline | Improved Significantly |
| Total Cholesterol (TC) | Improved Significantly vs. Baseline | Improved Significantly |
| Triglycerides (TG) | Improved Significantly vs. Baseline | Improved Significantly |
| Hepatic Steatosis Index (HSI) | Improved Significantly vs. Baseline | Not Specified |
| Gamma-glutamyl transferase (gGT) | Improved Significantly vs. Baseline | Not Specified |
Modulation of Growth Hormone Secretion
Butyrate has been identified as a modulator of growth hormone (GH) secretion from the pituitary gland. During periods of fasting, serum GH levels rise along with the accumulation of butyrate, suggesting a physiological link. researchgate.netnih.gov Research using a rat pituitary tumor cell line has elucidated the direct action of butyrate on somatotroph (GH-producing) cells. nih.govnih.gov
Treatment with butyrate was found to promote the synthesis of human growth hormone (hGH) and enhance its secretion under both basal (non-stimulated) and GHRH-stimulated conditions. nih.govplos.orgunibe.ch This effect is mediated by two specific G-protein-coupled receptors (GPCRs), GPR41 and GPR43, which are located in the rat pituitary. nih.govnih.gov Upon binding to these receptors, butyrate enhances the concentration of intracellular free cytosolic calcium (Ca2+). researchgate.netnih.gov This rise in intracellular calcium is a key signal that triggers the release of growth hormone. nih.gov
Further experiments involving the gene-specific silencing of the GPR41 and GPR43 receptors confirmed their crucial role. When these receptors were silenced, the butyrate-induced rise in intracellular calcium was partially inhibited, which in turn led to a decrease in hGH secretion. researchgate.netnih.gov This evidence suggests that butyrate acts as a metabolic intermediary that contributes to the secretion and metabolic actions of GH. nih.govnih.gov
| Condition | Mean hGH Secretion (ng/ml) | Fold Increase over Basal |
|---|---|---|
| Basal (Non-stimulated) | 14 | 1.0x |
| Butyrate alone | 66 | ~4.7x |
| GHRH alone | 119 | ~8.5x |
| GHRH + Butyrate | 187 | ~13.4x |
Systemic Impacts on Circulating Inflammatory Markers
This compound has demonstrated a capacity to modulate systemic inflammatory responses in various animal models by influencing the levels of circulating inflammatory markers. Research indicates that butyrate supports anti-inflammatory mechanisms by reducing the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) researchgate.net.
In a study involving weaned piglets, a dietary additive containing calcium butyrate and tannin extract was shown to lower the immune-expression of key inflammatory mediators. nih.govresearchgate.netkoreascience.krnih.gov Specifically, the treatment resulted in a reduced expression of cyclooxygenase-2 (COX-2) in the duodenum at 14 days and a lower expression of TNF-α in the duodenum at 35 days of the experiment. nih.govanimbiosci.org This suggests a localized anti-inflammatory effect in the gut that can contribute to systemic modulation. nih.gov Further studies in porcine cell culture models corroborated these findings, showing that butyric acid and sodium butyrate treatments could significantly reduce the secretion of TNF-α from macrophages challenged with lipopolysaccharide (LPS) mdpi.com. However, in the same study, the production of IL-1β was not significantly impacted by the butyrate derivatives under LPS challenge mdpi.com. Another study on weanling piglets found that butyrate administration mitigated LPS-induced colitis by decreasing pro-inflammatory cytokines including IL-1β, IL-6, IL-8, and TNF-α frontiersin.org.
Research in dairy cattle transitioning through calving aimed to evaluate the effects of dietary calcium butyrate on serum inflammatory markers. nih.gov The study found that supplementation did not significantly affect the postpartum serum concentrations of the major acute-phase proteins, serum amyloid A (SAA) and haptoglobin nih.govresearchgate.netmdpi.comnih.govveterinaryworld.org. However, a tendency for an increase in serum haptoglobin concentration was noted in butyrate-fed cows four days before calving nih.gov.
The table below summarizes findings on the impact of butyrate on key inflammatory markers in different animal models.
| Animal Model | Butyrate Form | Inflammatory Marker | Observed Effect | Reference |
|---|---|---|---|---|
| Weaned Piglets | Calcium Butyrate (with tannin extract) | COX-2 | Decreased immune-expression in duodenum | nih.gov |
| Weaned Piglets | Calcium Butyrate (with tannin extract) | TNF-α | Decreased immune-expression in duodenum | nih.gov |
| Weanling Piglets | Protected Butyrate | IL-1β, IL-6, IL-8, TNF-α | Decreased in response to LPS challenge | frontiersin.org |
| Porcine Macrophages (in vitro) | Butyric Acid, Sodium Butyrate | TNF-α | Reduced secretion after LPS challenge | mdpi.com |
| Porcine Macrophages (in vitro) | Butyrate Derivatives | IL-1β | No significant effect after LPS challenge | mdpi.com |
| Dairy Cows (Transition Period) | Calcium Butyrate | Serum Amyloid A (postpartum) | No significant effect | nih.gov |
| Dairy Cows (Transition Period) | Calcium Butyrate | Haptoglobin (postpartum) | No significant effect | nih.gov |
Applications in Agricultural and Aquacultural Animal Research
Intestinal Development and Health in Livestock (e.g., Calves, Broilers)
Calcium butyrate is utilized in livestock nutrition to enhance intestinal development and health, particularly during critical growth phases in young animals like calves and broilers. researchgate.netnih.gov The butyrate ion serves as a primary energy source for intestinal epithelial cells (enterocytes), promoting their proliferation and maturation, which leads to improved gut structure and function. kemin.com
In broilers, butyrate supplementation has been linked to significant improvements in intestinal morphology. impextraco.com Studies report that dietary calcium butyrate can increase the height of the intestinal villi and the ratio of villus height to crypt depth. kemin.comresearchgate.netchemijournal.com Longer villi provide a greater surface area for nutrient absorption, leading to improved feed efficiency. kemin.com For instance, one study found that supplementing a broiler diet with encapsulated calcium butyrate resulted in significantly greater jejunal villi height and width compared to control groups. kemin.com Butyrate also strengthens the intestinal barrier by stimulating the production of tight junction proteins, which helps to prevent "leaky gut" and the translocation of harmful substances from the intestine into the bloodstream. kemin.comresearchgate.net While some studies show clear benefits, others have found no significant influence of encapsulated calcium butyrate on the intestinal histology of broilers, suggesting that effects may vary based on factors like dosage and specific product formulation. mdpi.com
The following table details the effects of calcium butyrate on intestinal morphology in livestock.
| Livestock | Butyrate Form | Intestinal Segment | Parameter | Observed Effect | Reference |
|---|---|---|---|---|---|
| Calves | Salts of Butyric Acid | Rumen | Papillae Development | Stimulated growth, increased surface area | nih.goviz.edu.pl |
| Calves | Encapsulated Calcium Butyrate | Rumen/Small Intestine | Overall Development | Enhanced development and growth performance | nih.gov |
| Bulls | Calcium Butyrate | Duodenum | Villi Height | Increased | researchgate.net |
| Broilers | Encapsulated Calcium Butyrate | Jejunum | Villi Height | Increased (994.9 µm vs. 760.0 µm in control) | kemin.com |
| Broilers | Encapsulated Calcium Butyrate | Jejunum | Villi Width | Increased (106.2 µm vs. 85.42 µm in control) | kemin.com |
| Broilers | Coated Sodium Butyrate | Jejunum | Villus Height to Crypt Depth Ratio | Significantly increased | researchgate.netchemijournal.com |
| Piglets | Calcium Butyrate (with tannin extract) | Duodenum | Crypt Depth | Decreased | nih.gov |
Feed Utilization and Nutrient Metabolism in Aquaculture Species (e.g., Largemouth Bass)
Studies have shown that dietary sodium butyrate can enhance the growth performance of largemouth bass by improving nutrient digestion and absorption. mdpi.comnih.gov This is achieved in part by increasing the activity of digestive enzymes, which promotes more efficient breakdown and uptake of nutrients from feed. mdpi.com Furthermore, butyrate supplementation can lead to improved intestinal morphology, including increased villus height, which expands the absorptive surface area of the gut. mdpi.com
Dietary butyrate has also been found to modulate the metabolism of nutrients. For example, supplementation can influence the expression of growth-related genes, such as growth hormone (GH) and insulin-like growth factor 1 (IGF-I), which play a role in promoting fish growth and development. mdpi.com Research on largemouth bass fed high-fat diets indicates that sodium butyrate supplementation can help alleviate negative impacts on growth and liver health. nih.gov In some studies, adding sodium butyrate to the diet significantly increased weight gain and the protein deposition rate while lowering the feed conversion ratio (FCR), indicating more efficient use of the feed for growth. nih.gov However, the effects can be dose-dependent, and not all studies have observed a significant promotion of growth. researchgate.net
The table below summarizes key research findings on the effects of butyrate supplementation in largemouth bass.
| Butyrate Form | Parameter | Observed Effect in Largemouth Bass | Reference |
|---|---|---|---|
| Sodium Butyrate | Growth Performance | Improved weight gain rate and specific growth rate | mdpi.com |
| Sodium Butyrate | Feed Conversion Ratio (FCR) | Decreased | nih.gov |
| Sodium Butyrate | Digestive Enzyme Activity | Enhanced (e.g., pepsin, lipase, amylase) | mdpi.com |
| Sodium Butyrate | Nutrient Absorption | Promoted, linked to improved intestinal morphology | mdpi.com |
| Sodium Butyrate | Growth-Related Gene Expression | Upregulated GH and IGF-1 genes | mdpi.com |
| Encapsulated Sodium Butyrate | Immunity & Gut Health | Improved antioxidant capacity, immunity, and gut health | nih.gov |
| Sodium Butyrate | Intestinal Microbiota | Positively modulated the intestinal microbial community | researchgate.net |
Advanced Research Methodologies and Theoretical Approaches
Omics Technologies in Butyrate (B1204436) Research
"Omics" technologies provide a comprehensive, system-wide view of the molecular landscape, enabling researchers to investigate the broad effects of butyrate on the gut microbiome and host gene expression.
Metagenomics is a powerful tool for studying the genetic material recovered directly from environmental samples, such as the gut. In the context of butyrate research, it allows for the characterization of the gut microbiota's composition and its functional potential, particularly the capacity to produce short-chain fatty acids (SCFAs) like butyrate. tandfonline.comnih.gov
By applying metagenomic sequencing to fecal samples, researchers can identify and quantify the abundance of butyrate-producing bacteria. tandfonline.comasm.org This guild of bacteria is polyphyletic, meaning it is spread across various bacterial phyla, primarily the Firmicutes (especially families like Lachnospiraceae and Ruminococcaceae), but also including members from Bacteroidetes, Fusobacteria, and Proteobacteria. asm.orgfao.orgresearchgate.net Metagenomic approaches have been instrumental in reconstructing the genomes of previously uncultivated, yet highly prevalent, butyrate-producing species from the human gut. ucsd.eduresearchgate.net
Furthermore, metagenomic data enables the prediction of metabolic pathways present within the microbial community. tandfonline.comnih.gov The primary pathways for butyrate synthesis have been identified and cataloged using this approach. The acetyl-CoA pathway is the most prevalent in the human gut, followed by the lysine (B10760008), glutarate, and 4-aminobutyrate pathways, which utilize amino acids as substrates. asm.orgresearchgate.netnih.govfrontiersin.org Analysis of metagenomic datasets has revealed that a high percentage of microbial genomes in a healthy gut exhibit a butyrate-producing pathway, with the acetyl-CoA pathway being the most dominant. asm.orgfao.org
| Pathway Name | Primary Substrate(s) | Key Terminal Enzyme(s) | Predominant Bacterial Phyla | Reference |
|---|---|---|---|---|
| Acetyl-CoA Pathway | Carbohydrates (via Acetyl-CoA) | Butyryl-CoA:acetate (B1210297) CoA transferase (But), Butyrate kinase (Buk) | Firmicutes | asm.orgnih.govfrontiersin.org |
| Lysine Pathway | Lysine | Various transferases | Firmicutes, Fusobacteria, Bacteroidetes | asm.orgnih.govfrontiersin.org |
| Glutarate Pathway | Glutamate | Various transferases | Firmicutes, Fusobacteria | nih.govfrontiersin.org |
| 4-aminobutyrate Pathway | Glutamate | Various transferases | Firmicutes, Fusobacteria | nih.govfrontiersin.org |
Gene expression profiling techniques are used to measure the activity of thousands of genes at once, creating a global picture of cellular function in response to a stimulus like butyrate.
RNA sequencing (RNA-seq) is a high-throughput method that provides a comprehensive and unbiased view of the transcriptome. Studies using RNA-seq on epithelial cells have shown that butyrate induces widespread changes in gene expression. plos.org It can alter the expression of genes involved in cell cycle regulation, apoptosis, and immune responses. plos.orgresearchgate.net For instance, in colonic organoids from subjects with high blood pressure, butyrate treatment was found to restore the disrupted expression of key functional genes related to immune response and gut epithelial function. researchgate.netnih.gov
Quantitative polymerase chain reaction (qPCR) is a targeted approach used to quantify the expression of specific genes of interest. In butyrate research, qPCR is frequently employed to validate findings from RNA-seq and to measure the expression of genes critical to intestinal barrier function and inflammation.
Tight-junction genes: Butyrate has been shown to enhance intestinal barrier function by modulating the expression of tight junction proteins. nih.gov Studies using qPCR have demonstrated that butyrate can upregulate the transcription of Claudin-1 and affect the expression and localization of other key proteins like Occludin and Zonula occludens-1 (ZO-1). researchgate.netnih.gov
Mucin genes: Butyrate stimulates the expression of mucin genes, such as MUC2, which is crucial for the formation of the protective mucus layer in the intestine. mdpi.comnih.gov
Inflammatory genes: Butyrate exerts anti-inflammatory effects in part by altering the expression of inflammatory genes. nih.gov It can suppress the production of pro-inflammatory cytokines like TNF-α and IL-6 while promoting anti-inflammatory cytokines. mdpi.comnih.gov Butyrate's role as a histone deacetylase (HDAC) inhibitor is a key mechanism through which it epigenetically regulates the expression of these inflammatory and circadian clock genes. nih.gov
| Gene Category | Specific Gene | Effect of Butyrate | Associated Function | Reference |
|---|---|---|---|---|
| Tight Junction | Claudin-1 (CLDN1) | Upregulation | Decreases paracellular permeability | nih.gov |
| Occludin (OCLN) | Modulates expression and localization | Maintains barrier integrity | nih.govresearchgate.net | |
| Zonula occludens-1 (ZO-1) | Modulates localization | Links tight junctions to cytoskeleton | nih.govresearchgate.net | |
| Mucin | MUC2 | Upregulation | Mucus layer formation | mdpi.comnih.gov |
| Inflammatory | TNF-α, IL-6 | Suppression | Pro-inflammatory signaling | mdpi.comnih.gov |
| p21 | Upregulation | Cell cycle arrest, anti-inflammatory | researchgate.net |
Computational Biology and Bioinformatics
Computational and bioinformatic approaches are indispensable for interpreting the vast datasets generated by omics technologies and for modeling molecular interactions at a theoretical level.
Molecular modeling and in silico docking are computational techniques used to predict how molecules, such as butyrate, interact with proteins at the atomic level. These methods are particularly valuable for understanding butyrate's function as an inhibitor of histone deacetylases (HDACs), a key mechanism underlying its epigenetic regulatory effects. researchgate.net
Docking simulations predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Studies have used this approach to investigate the structure-inhibition relationships of butyrate with various HDAC isoforms. researchgate.net These simulations demonstrate that butyrate fits into the active site of class I HDACs, where it interacts with key amino acid residues and chelates the essential zinc ion, thereby inhibiting the enzyme's activity. researchgate.netnih.gov In silico analyses have shown that butyrate has a strong binding affinity for HDACs, which correlates with its known inhibitory effects observed in laboratory experiments. nih.govnih.gov
| Target Protein Class | Specific Target Example | Key Interaction Finding | Predicted Biological Outcome | Reference |
|---|---|---|---|---|
| Histone Deacetylases (HDACs) | HDAC3 | Lower binding energy compared to branched SCFAs. | Inhibition of HDAC activity. | researchgate.net |
| HDAC8 | Binds to transcription factor (LHX1) regulating HDAC8. | Downregulation of HDAC8 gene expression. | nih.gov |
Pathway analysis is a bioinformatic method used to identify the biological pathways, such as signaling or metabolic pathways, that are enriched in a list of genes or metabolites. This helps to interpret experimental data in the context of biological function. The Kyoto Encyclopedia of Genes and Genomes (KEGG) is a widely used database for this purpose. nih.govresearchgate.net
When analyzing gene expression or metabolomic data from butyrate-treated samples, KEGG enrichment analysis can reveal which cellular processes are most significantly affected. researchgate.netmdpi.com For example, studies have shown that butyrate treatment leads to the significant enrichment of pathways related to immune responses, metabolic processes, and cell signaling. nih.gov In studies of ulcerative colitis, butyrate metabolism itself was identified as a key downregulated pathway, highlighting its critical role in the disease. nih.gov Similarly, in livestock studies, dietary supplementation with butyrate altered KEGG pathways associated with nutrient metabolism and inflammation in the gastrointestinal tract. researchgate.net Butyrate is known to influence multiple signaling pathways, including the Wnt, NF-κB, and STAT3 pathways, often leading to anti-inflammatory and anti-proliferative outcomes. mdpi.com
| Biological Context | Significantly Enriched/Altered Pathway | General Function | Reference |
|---|---|---|---|
| Ulcerative Colitis | Butyrate metabolism | Energy metabolism for colonocytes | nih.gov |
| Gastrointestinal Development | Metabolic pathways, Inflammation pathways | Nutrient processing, Immune regulation | researchgate.net |
| Cancer Signaling | NF-κB signaling pathway, Wnt signaling pathway | Inflammation, Cell proliferation and differentiation | mdpi.com |
| General Metabolism | Glycolysis/Gluconeogenesis, Pentose phosphate pathway | Energy and nucleotide metabolism | mdpi.com |
Statistical analyses are fundamental to establishing meaningful relationships between variables in complex biological datasets. Correlation analyses, in particular, are used to assess the strength and direction of the association between two or more variables, such as the abundance of specific gut microbes and health outcomes.
In butyrate research, these analyses have been crucial for linking the presence of butyrate-producing bacteria to physiological states. For example, studies have found strong positive correlations between the abundance of bacteria carrying butyrate-synthesis pathways and the measured concentration of butyrate in fecal samples. tandfonline.comnih.govnih.gov This provides evidence that the genetic potential identified through metagenomics translates to functional output. nih.gov
Furthermore, correlation studies have uncovered significant biological associations:
The abundance of butyrate-producing bacteria has been negatively associated with blood pressure, suggesting a protective role in hypertension. frontiersin.org
A reduced abundance of butyrate producers, such as Lachnospiraceae, is correlated with increased inflammation and disease severity in heart failure. frontiersin.org
Strong inverse relationships have been established between SCFA levels (including butyrate) and inflammatory markers like C-reactive protein (CRP) and TNF-α. frontiersin.org
Positive correlations have been observed between higher diet quality, the abundance of butyrate-producing bacteria, and measures of muscle health. nih.gov
These statistical associations are critical for generating hypotheses about the role of butyrate and the gut microbiome in health and disease, paving the way for more targeted mechanistic studies. nih.gov
| Variable 1 | Variable 2 | Type of Correlation | Biological Implication | Reference |
|---|---|---|---|---|
| Abundance of butyrate-producing bacteria | Fecal butyrate concentration | Positive | Genetic potential translates to function. | tandfonline.comnih.gov |
| Butyrate-producing bacteria | Blood pressure | Negative | Potential protective role in hypertension. | frontiersin.org |
| Butyrate concentration | Inflammatory markers (e.g., CRP, TNF-α) | Negative | Anti-inflammatory effects of butyrate. | frontiersin.org |
| Abundance of butyrate-producing bacteria | Diet quality / Muscle mass | Positive | Link between diet, microbiome, and muscle health. | nih.gov |
Tracer Studies for Absorption and Disposition
Tracer studies are a cornerstone of advanced research into the pharmacokinetics of compounds, providing a detailed view of their absorption, distribution, metabolism, and excretion. In the context of calcium butyrate hydrate (B1144303), these methodologies employ isotopically labeled butyrate to track its journey through biological systems. Both radioactive isotopes, such as Carbon-14 (¹⁴C), and stable isotopes, like Carbon-13 (¹³C), are utilized to elucidate the metabolic fate of the butyrate molecule.
Radioactive tracer studies have been instrumental in quantifying the absorption and systemic distribution of butyrate. A key study investigated the in vitro release and in vivo absorption and disposition of calcium [1-¹⁴C]butyrate in broiler chicks, comparing an unprotected form to a protected, slow-release bead formulation. The release of the radiolabeled butyrate into simulated digestive fluids provides insights into where the compound becomes available for absorption.
The in vivo phase of such studies often involves monitoring the release of radiolabeled carbon dioxide (¹⁴CO₂) in the breath of the subjects after oral administration. This measurement serves as a direct indicator of the rate and extent of butyrate absorption and its subsequent entry into oxidative metabolic pathways. The peak and duration of ¹⁴CO₂ exhalation offer a dynamic picture of the compound's bioavailability from different formulations. For instance, a study demonstrated that aqueous calcium [1-¹⁴C]butyrate led to a rapid peak of respiratory ¹⁴CO₂ release, whereas a protected form showed a delayed and more sustained release, suggesting prolonged exposure in the intestinal tract. nih.gov
Stable isotope tracing offers a non-radioactive alternative to investigate the metabolic pathways that butyrate enters following absorption. These studies typically use butyrate labeled with ¹³C. By analyzing the presence of ¹³C in various downstream metabolites and cellular components using techniques like mass spectrometry, researchers can map the intricate disposition of butyrate carbon. nih.gov
For example, stable isotope studies have unequivocally shown that carbon from butyrate is incorporated into the acetyl groups of histones, providing direct evidence for its role in epigenetic regulation. nih.gov Furthermore, these tracer studies have revealed that butyrate can serve as a primary energy source for certain cells, replacing glucose in key metabolic processes like the tricarboxylic acid (TCA) cycle and de novo fatty acid synthesis. nih.gov This displacement of glucose as a carbon source for macromolecule biosynthesis and energy production is a significant finding in understanding the cellular mechanisms of butyrate's action. nih.gov Isotope tracing has also been used to show that butyrate's carbon can be incorporated into cholesterol and palmitate in the liver. nih.gov
The data from these tracer studies are crucial for understanding how different formulations of calcium butyrate hydrate might influence its delivery to target tissues and its subsequent biological effects.
Detailed Research Findings from Tracer Studies
| Incubation Fluid | Incubation Time (hours) | Percentage of Radiocarbon Released (Mean ± SD) |
|---|---|---|
| Water | 2 | 5.8 ± 0.2% |
| Simulated Gastric Fluid | 2 | 3.4 ± 0.2% |
| Simulated Gastric Fluid (2h) then Simulated Intestinal Fluid | Total | 17.4 ± 0.8% |
| Formulation | Time to Peak Respiratory ¹⁴CO₂ Release (hours) | Peak Rate of ¹⁴CO₂ Release (% per hour, Mean ± SD) |
|---|---|---|
| Aqueous (Unprotected) | 1.5 | 15.2 ± 5.2% |
| Protected Beads | 4 | 9.0 ± 3.1% |
Emerging Research Frontiers and Future Perspectives on Calcium Butyrate Hydrate
Investigation of Butyrate’s Broader Systemic Effects Beyond Primary Research Areas
While the effects of butyrate (B1204436) on colonocytes are well-documented, a growing body of evidence highlights its significant systemic influence far beyond the gastrointestinal tract. mdpi.com Once absorbed into circulation, butyrate acts as a signaling molecule, impacting a wide array of physiological processes, including metabolic regulation, immune homeostasis, and the intricate communication along the gut-brain axis.
Metabolic Health: Butyrate exerts beneficial effects on various metabolic parameters. withpower.com It has been shown to improve insulin (B600854) sensitivity and glucose tolerance in animal models. withpower.com Research suggests that butyrate can influence energy expenditure and promote a shift from carbohydrate to fat utilization. withpower.com Although the concentration of butyrate that reaches systemic circulation is typically low, its implications for managing metabolic conditions like obesity and type 2 diabetes are substantial. mdpi.comresearchgate.net
Immune System Modulation: Butyrate is a potent modulator of the immune system, exhibiting primarily anti-inflammatory properties. mdpi.comnih.gov It can regulate the activity, proliferation, and apoptosis of various immune cells, including T cells, B cells, macrophages, and dendritic cells. nih.govnih.govnih.govresearchgate.net One of its key mechanisms is the inhibition of the nuclear factor-κB (NF-κB) signaling pathway, a central regulator of inflammation. mdpi.com By promoting the differentiation of regulatory T cells (Tregs), which are crucial for maintaining immune tolerance, butyrate helps to dampen excessive inflammatory responses. nih.gov
The Gut-Brain Axis: A particularly exciting area of research is the influence of butyrate on the gut-brain axis, the bidirectional communication network between the gastrointestinal tract and the central nervous system. nih.govtandfonline.com Butyrate can cross the blood-brain barrier and exert neuroprotective effects. essentialformulas.com It has been shown to reduce neuroinflammation, a key factor in the progression of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. mdpi.commdpi.com Furthermore, butyrate can influence the production of neurotransmitters like serotonin (B10506) and dopamine (B1211576), potentially impacting mood and cognitive function. tandfonline.commdpi.com It also plays a role in the integrity of the blood-brain barrier, protecting the brain from harmful substances. essentialformulas.commdpi.com
Table 1: Summary of Broader Systemic Effects of Butyrate
| System/Area | Key Effects | Potential Implications |
|---|---|---|
| Metabolic Health | Improves insulin sensitivity and glucose tolerance. withpower.com | Management of type 2 diabetes and obesity. mdpi.comresearchgate.net |
| Influences energy expenditure and substrate utilization. withpower.com | ||
| Immune System | Modulates immune cell activity and proliferation. nih.govnih.govnih.govresearchgate.net | Reduction of chronic inflammation. nih.gov |
| Inhibits pro-inflammatory pathways like NF-κB. mdpi.com | Prevention and management of inflammatory conditions. | |
| Promotes regulatory T cell differentiation. nih.gov | ||
| Gut-Brain Axis | Crosses the blood-brain barrier. essentialformulas.com | Neuroprotection against neurodegenerative diseases. mdpi.commdpi.com |
| Reduces neuroinflammation. mdpi.commdpi.com | Modulation of mood and cognitive function. tandfonline.commdpi.com | |
| Influences neurotransmitter production. tandfonline.commdpi.com | ||
| Enhances blood-brain barrier integrity. essentialformulas.commdpi.com |
Elucidation of Novel Signaling Pathways and Cellular Targets
The diverse physiological effects of butyrate are underpinned by its ability to interact with a range of molecular targets and modulate multiple signaling pathways. Beyond its well-established role as a primary energy source for colonocytes, butyrate's functions as a signaling molecule are largely attributed to two key mechanisms: the inhibition of histone deacetylases (HDACs) and the activation of G-protein coupled receptors (GPCRs).
Histone Deacetylase (HDAC) Inhibition: Butyrate is a potent inhibitor of HDACs, a class of enzymes that play a critical role in the epigenetic regulation of gene expression. tandfonline.comnih.gov By inhibiting HDACs, butyrate leads to the hyperacetylation of histones, which results in a more relaxed chromatin structure, making DNA more accessible for transcription. tandfonline.com This epigenetic modification alters the expression of a multitude of genes involved in crucial cellular processes such as cell cycle arrest, apoptosis (programmed cell death), and cellular differentiation. tandfonline.com This mechanism is central to butyrate's anti-cancer properties. drruscio.com
G-Protein Coupled Receptor (GPCR) Activation: Butyrate also functions as a ligand for several GPCRs, including GPR41 (FFAR3), GPR43 (FFAR2), and GPR109A (HCAR2). mdpi.com These receptors are expressed on the surface of various cell types, including intestinal epithelial cells, immune cells, and adipocytes. mdpi.commdpi.com The activation of these receptors by butyrate triggers a cascade of intracellular signaling events that contribute to its anti-inflammatory and metabolic effects. nih.govnih.gov For instance, the interaction of butyrate with GPCRs on immune cells helps to activate anti-inflammatory signaling pathways. tandfonline.com
Downstream Signaling Cascades: The initial interactions of butyrate with HDACs and GPCRs lead to the modulation of several key downstream signaling pathways:
Mitogen-Activated Protein Kinase (MAPK) Pathway: Butyrate has been shown to activate the p38 MAPK pathway, which can lead to apoptosis in cancer cells. mdpi.com
Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: This pathway, which is crucial for cell survival and proliferation, can be inhibited by butyrate in cancer cells, contributing to its anti-tumor effects. tandfonline.comdrruscio.com
Nuclear Factor-κB (NF-κB) Pathway: As mentioned earlier, butyrate can suppress the activation of NF-κB, a key transcription factor that drives the expression of pro-inflammatory cytokines.
Signal Transducer and Activator of Transcription 3 (STAT3) Pathway: Butyrate can inhibit STAT3 signaling, which is often overactive in cancer and inflammatory conditions.
Table 2: Key Signaling Pathways and Cellular Targets of Butyrate
| Mechanism of Action | Primary Target | Downstream Signaling Pathways | Cellular Outcomes |
|---|---|---|---|
| HDAC Inhibition | Histone Deacetylases (HDACs) | - | Altered gene expression, cell cycle arrest, apoptosis, cellular differentiation. tandfonline.com |
| GPCR Activation | GPR41, GPR43, GPR109A | MAPK, PI3K/Akt, NF-κB, STAT3 | Anti-inflammatory responses, metabolic regulation. mdpi.comnih.govnih.govtandfonline.comdrruscio.com |
Development of Advanced Delivery Systems for Targeted Efficacy
A significant challenge in harnessing the full therapeutic potential of orally administered calcium butyrate is its rapid absorption in the upper gastrointestinal tract. This premature absorption prevents a sufficient concentration from reaching the colon, where many of its beneficial effects are initiated. nih.govtandfonline.com To overcome this limitation, researchers are actively developing advanced delivery systems designed for targeted and controlled release of butyrate in the lower gut.
Microencapsulation: Microencapsulation is a widely explored strategy to protect butyrate from the acidic environment of the stomach and enzymatic degradation in the small intestine. researchgate.net This technique involves coating small particles of calcium butyrate with a protective layer, often made of lipids or pH-sensitive polymers. researchgate.netresearchgate.net
Lipid-Based Matrices: Encapsulating calcium butyrate in a lipid matrix allows for a slow and sustained release of the active compound as it travels through the digestive tract. withpower.com
pH-Sensitive Polymers: These polymers are designed to remain intact in the acidic conditions of the stomach but dissolve in the more alkaline environment of the colon, releasing the butyrate at its intended site of action. researchgate.net
Nanoencapsulation: Nanoencapsulation involves the use of even smaller particles, on the nanometer scale, to encapsulate butyrate. drruscio.com This approach can offer several advantages, including improved bioavailability and the potential for more precise targeting.
Microspheres and Other Novel Formulations: Researchers are also investigating the use of microspheres and other novel formulations to enhance the delivery of butyrate. researchgate.net For example, sodium alginate and chitosan (B1678972) have been used to create microspheres that can effectively target the inflamed gut in conditions like inflammatory bowel disease. researchgate.net One commercially available technology, MicroPEARLS™, utilizes a spray freezing process to create microencapsulated calcium butyrate with controlled-release properties. mdpi.comnih.gov These advanced delivery systems not only improve the targeted efficacy of calcium butyrate but can also help to mask its unpleasant odor, improving patient compliance. mdpi.comnih.gov
Table 3: Advanced Delivery Systems for Calcium Butyrate
| Delivery System | Mechanism | Advantages |
|---|---|---|
| Microencapsulation | Coating with protective materials like lipids or pH-sensitive polymers. researchgate.netresearchgate.net | Protects butyrate from premature absorption, allows for controlled and sustained release. nih.govessentialformulas.com |
| Nanoencapsulation | Encapsulation in nanoscale particles. drruscio.com | May improve bioavailability and targeting. |
| Microspheres | Use of biocompatible polymers to form small spherical carriers. researchgate.net | Can be designed for targeted release at sites of inflammation. researchgate.net |
Integrative Approaches Combining Multi-Omics Data for Holistic Understanding
To fully comprehend the complex and multifaceted effects of butyrate on host physiology, researchers are increasingly turning to integrative multi-omics approaches. By combining data from different "omics" fields—genomics, transcriptomics, proteomics, and metabolomics—scientists can construct a more holistic and systems-level view of how butyrate influences biological processes.
Proteomics: Proteomic analyses have been employed to identify the proteins and cellular pathways that are modulated by butyrate. For example, studies in colorectal cancer cells have used proteomics to reveal that butyrate can influence processes such as the remodeling of the actin cytoskeleton, inhibition of protein biosynthesis, and dysregulation of the cell stress response. mdpi.com
Transcriptomics and Metabolomics: The integration of transcriptomics (the study of gene expression) and metabolomics (the study of metabolites) provides a powerful tool to link changes in gene activity to alterations in metabolic pathways. Such studies have revealed how sodium butyrate can induce changes in amino acid metabolism and oxidative stress. nih.govmdpi.com This combined approach can help to elucidate the underlying regulatory mechanisms of butyrate's effects on cellular metabolism.
Metagenomics: Metagenomic analysis of the gut microbiome is crucial for understanding the production of butyrate by intestinal bacteria. researchgate.netdrruscio.com By sequencing the collective genetic material of the gut microbiota, researchers can identify the bacterial species that are the primary producers of butyrate and how their abundance is influenced by factors such as diet and disease. researchgate.netdrruscio.com
By integrating these various omics datasets, researchers can build comprehensive models of butyrate's mechanism of action, from its production by the gut microbiota to its impact on host gene expression, protein function, and metabolic pathways. This systems biology approach is essential for a deeper understanding of the intricate interactions between butyrate, the gut microbiome, and the host in both health and disease. nih.gov
Exploration of Intercompounding Effects with Other Bioactive Molecules
The therapeutic potential of calcium butyrate hydrate (B1144303) may be further enhanced when used in combination with other bioactive molecules. Research is beginning to explore the synergistic or additive effects of co-administering butyrate with compounds such as polyphenols, probiotics, prebiotics, and other short-chain fatty acids.
Polyphenols: Polyphenols are naturally occurring compounds found in plants with known antioxidant and anti-inflammatory properties. Both polyphenols and dietary fibers can be fermented by the gut microbiota to produce butyrate. mdpi.comnih.gov The combination of butyrate and polyphenols may offer a synergistic approach to promoting gut health and reducing inflammation.
Probiotics and Prebiotics: Probiotics are live beneficial bacteria, while prebiotics are non-digestible fibers that promote the growth of these beneficial bacteria. The co-administration of butyrate with specific probiotic strains and prebiotics (a synbiotic approach) has shown promise in modulating the gut microbiota and improving symptoms in conditions like irritable bowel syndrome (IBS) and symptomatic uncomplicated diverticular disease (SUDD). mdpi.comnih.govfrontiersin.orgdsm-firmenich.com This combination may help to restore microbial homeostasis and enhance the local production of butyrate. mdpi.com
Other Short-Chain Fatty Acids (SCFAs): Butyrate is one of the three main SCFAs produced in the gut, along with acetate (B1210297) and propionate (B1217596). nih.govtandfonline.com These SCFAs often work in concert to regulate various physiological processes. While butyrate is the primary energy source for colonocytes, acetate and propionate also contribute to gut health and have systemic effects. nih.govtandfonline.com Understanding the interplay and optimal ratios of these SCFAs is an important area of future research.
Vitamin D: Emerging research suggests a potential synergistic effect between butyrate and vitamin D. Studies have shown that the combination of butyrate and active vitamin D3 can enhance innate immunity and reduce the severity of colitis in animal models. nih.govmdpi.com This interaction may be mediated, in part, by butyrate's ability to increase the expression of the vitamin D receptor. nih.gov
Table 4: Intercompounding Effects of Butyrate with Other Bioactive Molecules
| Bioactive Molecule | Potential Combined Effects |
|---|---|
| Polyphenols | Synergistic anti-inflammatory and antioxidant effects. mdpi.comnih.gov |
| Probiotics/Prebiotics | Enhanced modulation of gut microbiota, improved gut barrier function, and symptomatic relief in gut disorders. mdpi.comnih.govfrontiersin.orgdsm-firmenich.com |
| Other SCFAs | Complementary and potentially synergistic effects on gut health and systemic metabolism. nih.govnih.govtandfonline.com |
| Vitamin D | Enhanced innate immunity and anti-inflammatory responses in the gut. nih.govmdpi.com |
Q & A
Basic Research Questions
Q. What experimental models are optimal for assessing calcium butyrate hydrate’s effects on gut health in livestock?
- Methodology : Use controlled animal trials (e.g., poultry or swine) with parameters such as feed conversion ratio, intestinal histology (villus height/crypt depth), and microbiome sequencing (16S rRNA). Include control groups fed butyrate-free diets and monitor immune markers (e.g., IL-10, TNF-α) via ELISA. Longitudinal studies (4–8 weeks) are recommended to capture physiological adaptations .
- Data Analysis : Compare treated vs. control groups using ANOVA with post-hoc tests. Correlate microbiome diversity indices (Shannon/Chao1) with performance metrics.
Q. How can researchers quantify butyrate release kinetics from this compound in simulated gastrointestinal conditions?
- Methodology : Employ in vitro digestion models (e.g., TIM-1 system) mimicking gastric and intestinal phases. Use HPLC or GC-MS to measure butyrate concentration over time. Adjust pH (2.0 for gastric, 6.5–7.5 for intestinal) and enzymatic activity (pepsin, pancreatin) to simulate physiological conditions .
- Controls : Include sodium butyrate as a reference compound. Calculate release efficiency (%) relative to theoretical maximum.
Q. What are the standard protocols for synthesizing this compound in laboratory settings?
- Methodology : React butyric acid with calcium carbonate or hydroxide under controlled stoichiometry. Purify via recrystallization (ethanol/water solvent system). Verify purity using titration (acid-base) or NMR (¹H/¹³C) and confirm hydration via thermogravimetric analysis (TGA) .
- Optimization : Adjust reaction temperature (40–60°C) and agitation speed to maximize yield. Monitor pH to prevent byproduct formation.
Advanced Research Questions
Q. What omics approaches are suitable for elucidating this compound’s mechanistic impact on host-microbiota crosstalk?
- Methodology :
- Metagenomics: Analyze fecal samples for microbial taxonomy and functional genes (e.g., butyrate synthesis pathways like but operon).
- Metabolomics: Profile short-chain fatty acids (SCFAs) via LC-MS and correlate with host serum metabolites.
- Transcriptomics: Use RNA-seq on intestinal epithelial cells to identify differentially expressed genes (e.g., tight junction proteins, inflammatory regulators) .
- Integration : Apply multi-omics tools (e.g., MixOmics) to identify network interactions. Validate findings with knockout models (e.g., germ-free mice).
Q. How can contradictions in this compound’s anti-cancer efficacy across studies be resolved?
- Experimental Design :
- Use isogenic cancer cell lines (e.g., HT-29 vs. SW480 colorectal cells) to assess cell-type-specific responses.
- Standardize treatment protocols (dose: 1–5 mM, duration: 24–72 hrs) and endpoints (apoptosis via Annexin V, proliferation via BrdU).
Q. What strategies mitigate batch-to-batch variability in this compound’s bioactivity during preclinical studies?
- Quality Control : Implement orthogonal characterization methods:
- Purity: ICP-OES for calcium content, Karl Fischer titration for hydration water.
- Bioactivity: In vitro assays (e.g., butyrate release in Caco-2 monolayers) to validate consistency .
- Stability Testing : Store batches under accelerated conditions (40°C/75% RH) and monitor degradation products via FTIR.
Methodological & Analytical Considerations
Q. How should researchers design studies to evaluate this compound’s role in antibiotic-free farming?
- Approach : Compare growth performance, disease incidence, and fecal pathogen load (e.g., Salmonella) in livestock fed calcium butyrate vs. antibiotics. Use challenge trials with controlled pathogen exposure .
- Metrics : Track mortality rates, feed efficiency, and mucosal immunity (sIgA levels).
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Guidelines :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
